N-Phenylpiperidin-4-amine
説明
Structure
3D Structure
特性
IUPAC Name |
N-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMTUUCKBQGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177624 | |
| Record name | 4-Anilinopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-29-3 | |
| Record name | N-Phenyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Anilinopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Anilinopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ANILINOPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ9ROS690X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-phenylpiperidin-4-amine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2] Its bifunctional nature, featuring a secondary amine on the piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile scaffold for the development of a wide range of pharmaceutical compounds.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[3][4] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][5] |
| Synonyms | 4-Anilinopiperidine, 4-AP | [1][5] |
| CAS Number | 23056-29-3 | [1][3] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][3] |
| Molecular Weight | 176.26 g/mol | [1][3] |
| Appearance | Crystalline solid | [3][4] |
| Boiling Point | 312.0 ± 35.0 °C (Predicted) | [1][3] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Storage Temperature | Store at -20°C | [1][3] |
Table 2: Solubility and Acidity
| Property | Value | Reference(s) |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1][3] |
| pKa (Predicted) | 9.83 ± 0.10 | [1] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is through a two-step process commencing with the reductive amination of N-Boc-4-piperidone with aniline, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.[2][3]
Logical Workflow for Synthesis
Caption: Synthetic pathway of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Reductive Amination to form 1-N-Boc-4-(phenylamino)piperidine [3]
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add aniline (1.0 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the resulting suspension overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-4-(phenylamino)piperidine, which can be used in the next step without further purification or purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Step 2: Deprotection to yield this compound [3]
-
Dissolve the crude 1-N-Boc-4-(phenylamino)piperidine from the previous step in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water with modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the primary standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
Spectral Data
The identity and purity of this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | The NIST WebBook provides a reference IR spectrum. Key absorptions are expected for N-H stretching and bending, C-N stretching, and aromatic C-H and C=C stretching. | [6] |
| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 176. | [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the phenyl and piperidine protons and carbons. | [5] |
Reactivity and Stability
This compound is a relatively stable crystalline solid under standard laboratory conditions and can be stored at -20°C for extended periods.[1][3] Its reactivity is primarily dictated by the nucleophilic secondary amine on the piperidine ring and the aniline nitrogen.
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring can readily undergo alkylation, acylation, and other reactions typical of secondary amines. This reactivity is fundamental to its use in the synthesis of fentanyl, where it is acylated with propionyl chloride.
-
Aromatic Substitution: The aniline ring can undergo electrophilic aromatic substitution, although the amino group is activating, the reaction conditions need to be controlled to avoid side reactions.
-
Oxidation: The compound may be susceptible to oxidation, particularly at the aniline nitrogen, leading to colored impurities.
Regulatory Information
Due to its use in the illicit manufacture of fentanyl, this compound is a controlled substance in many jurisdictions. For instance, it is designated as a List I chemical in the United States.[1] Researchers must be aware of and adhere to all local, national, and international regulations concerning the purchase, handling, and use of this compound.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its role as a key building block. This guide provides a detailed overview of its physical and chemical properties, along with practical, in-depth protocols for its synthesis and analysis. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to handle and utilize this important chemical intermediate safely and effectively in their research endeavors.
References
- 1. This compound CAS#: 23056-29-3 [m.chemicalbook.com]
- 2. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
IUPAC name for N-phenylpiperidin-4-amine
An In-Depth Technical Guide to N-phenylpiperidin-4-amine
Introduction
This compound, a significant organic compound within the phenylpiperidine class, serves as a fundamental building block in pharmaceutical and chemical research. Its IUPAC name is this compound, and it is also commonly known by synonyms such as 4-anilinopiperidine (4-AP) and 4-(phenylamino)piperidine.[1][2][3] This compound's structure, which incorporates a piperidine (B6355638) ring with an aniline (B41778) moiety at the 4-position, provides a versatile scaffold for the synthesis of a wide array of chemical entities.[1]
Historically, the exploration of piperidine derivatives gained momentum in the latter half of the 20th century due to their therapeutic potential.[1][4] this compound is most notably recognized as a critical precursor in the synthesis of the potent synthetic opioid fentanyl and its numerous analogs.[1][5] Its importance in this context has led to regulatory scrutiny; it is designated as a List I chemical in the United States by the Drug Enforcement Administration (DEA) and is subject to strict regulatory control in other countries, such as China.[1][2][6]
This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, applications in drug development, and analytical methodologies for its characterization and purity assessment.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 23056-29-3 | [1][2][7] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2][7][8] |
| Molecular Weight | 176.26 g/mol | [1][7][8] |
| Synonyms | 4-anilinopiperidine, 4-AP, N-phenyl-4-piperidinamine | [1][2][9] |
| InChI Key | LKRMTUUCKBQGFO-UHFFFAOYSA-N | [7][8] |
| SMILES | C1CNCCC1NC2=CC=CC=C2 | [2] |
| Topological Polar Surface Area | 38.1 Ų | [10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
Synthesis of this compound
This compound can be synthesized through various routes, often starting from protected piperidone derivatives. A common and effective method is the reductive amination of a protected 4-piperidone (B1582916) with aniline, followed by the removal of the protecting group.
General Synthesis Workflow
The synthesis generally involves two key steps: the formation of the C-N bond between the piperidine ring and the phenyl group, followed by deprotection.
Experimental Protocol: Reductive Amination and Deprotection
This protocol details the synthesis of this compound from 1-Boc-4-piperidone and aniline.[11][12]
Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate
-
To a stirred solution of 1-Boc-4-piperidone (1.0 equiv) and aniline (1.0 equiv) in a suitable solvent such as dichloroethane (DCE), add acetic acid (AcOH).
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected intermediate.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 10 equivalents) to the solution at room temperature.[11] Alternatively, a saturated solution of HCl in ethanol (B145695) can be used.[12]
-
Stir the mixture for 1-2 hours at room temperature, monitoring the reaction by TLC or LC-MS.[11]
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent and excess acid.
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product (often as a salt) by adding a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain this compound.
Applications in Drug Development and Research
This compound is a cornerstone intermediate in the synthesis of various biologically active compounds, particularly in the field of analgesics.
Precursor to Fentanyl and Analogs
The primary and most well-documented application of this compound is as a direct precursor to fentanyl. The synthesis involves the N-acylation of the piperidine nitrogen with phenethyl bromide, followed by acylation of the aniline nitrogen with propionyl chloride. The versatility of the this compound scaffold allows for modifications at multiple positions to create a wide range of fentanyl analogs with varying potencies and pharmacological profiles.
Development of Novel Therapeutics
Beyond opioids, medicinal chemists utilize the this compound core to design and synthesize derivatives with potential applications in other therapeutic areas. The bifunctional nature of the molecule, with two distinct nitrogen atoms, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced biological activity and improved pharmacological properties.[1]
Analytical Methods
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.[13]
Overview of Analytical Techniques
The following table summarizes the primary analytical methods used for the characterization of this compound and its derivatives.
| Technique | Principle | Key Applications | Advantages & Disadvantages |
| HPLC | Separation based on polarity | Purity assessment, quantitative analysis, detection of non-volatile impurities | Advantages: High resolution, quantitative accuracy, suitable for non-volatile compounds. Disadvantages: Requires a chromophore for UV detection.[13] |
| GC-MS | Separation by boiling point and fragmentation pattern | Identification of volatile impurities, structural elucidation | Advantages: High sensitivity, provides molecular weight and fragmentation data. Disadvantages: Not suitable for thermally labile compounds. |
| NMR | Nuclear spin in a magnetic field | Definitive structural elucidation, identification of impurities | Advantages: Provides detailed structural information. Disadvantages: Lower sensitivity compared to MS, complex spectra for mixtures. |
Experimental Protocol: HPLC Analysis
The following is a general protocol for the analysis of this compound using reverse-phase HPLC.[14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
Analytical Workflow
A typical workflow for ensuring the quality of a synthesized batch of this compound involves multiple analytical steps.
Conclusion
This compound is a compound of immense strategic importance in medicinal chemistry and drug development. Its role as a key precursor to fentanyl and a versatile scaffold for generating novel therapeutic agents underscores the need for robust and well-documented synthetic and analytical procedures. This guide has provided a technical overview of its properties, synthesis, applications, and the analytical methods required to ensure its quality. For researchers and scientists in the field, a thorough understanding of this molecule is essential for advancing pharmaceutical research and development while adhering to strict regulatory standards.
References
- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]
- 2. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (4-Anilinopiperidine) [lgcstandards.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 7. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 8. GSRS [precision.fda.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 4-Phenylpiperidin-4-amine | C11H16N2 | CID 20683930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Anilinopiperidine | SIELC Technologies [sielc.com]
N-phenylpiperidin-4-amine molecular structure and weight
An In-depth Technical Guide to N-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis.[1] Its molecular structure, featuring a phenyl group attached to a piperidine (B6355638) ring at the 4-position, provides a versatile scaffold for developing a wide range of compounds.[1] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical properties, synthesis protocols, and its crucial role as a precursor in the synthesis of potent analgesics, most notably fentanyl and its analogues.[1] Due to its application in the manufacture of controlled substances, it is a regulated chemical in several jurisdictions.[1]
Chemical Identity and Properties
This compound is an organic compound belonging to the phenylpiperidine class.[1] Its identity is well-established through various chemical identifiers and properties. The hydrochloride salt form is also commonly used in synthesis.[2][3]
Core Chemical Data
The fundamental quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [4][5][6][7][8] |
| Molecular Weight | 176.26 g/mol | [1][5][6][7][8] |
| 176.2581 g/mol (High-Resolution) | [4] | |
| CAS Number | 23056-29-3 | [4][5][6][8][9] |
| IUPAC Name | This compound | [4][10] |
| Formula Weight (di-HCl salt) | 249.2 g/mol | [2] |
| CAS Number (di-HCl salt) | 99918-43-1 | [2] |
Physicochemical Properties
| Property | Value | Notes |
| Boiling Point | 312.0 ± 35.0 °C | Predicted |
| Density | 1.052 ± 0.06 g/cm³ | Predicted |
| Appearance | Crystalline solid | [2] (for hydrochloride salt) |
Synonyms
The compound is known by several names in scientific literature and chemical catalogs, including:
Molecular Structure
The structure of this compound consists of a piperidine ring where the nitrogen at position 4 is bonded to the nitrogen atom of an aniline (B41778) group. This bifunctional nature, with both a secondary amine within the piperidine ring and an aniline moiety, is key to its reactivity and utility as a synthetic building block.[1]
References
- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound dihydrochloride | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 5. This compound (4-Anilinopiperidine) [lgcstandards.com]
- 6. This compound | 23056-29-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. CAS 23056-29-3 C11H16N2 this compound - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 9. 86-MM0528.14-0025 - this compound-4-anilinopip… [cymitquimica.com]
- 10. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Applications of N-phenylpiperidin-4-amine (CAS 23056-29-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-phenylpiperidin-4-amine (CAS 23056-29-3). It includes quantitative solubility data, generalized experimental protocols for solubility determination, and explores the role of this compound as a key building block in the synthesis of therapeutic agents, particularly inhibitors of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
Compound Identification
-
CAS Number: 23056-29-3
-
Synonyms: 4-Anilinopiperidine, Despropionyl norfentanyl[1]
-
Molecular Formula: C₁₁H₁₆N₂[1]
-
Molecular Weight: 176.26 g/mol [1]
Solubility Data
This compound is generally characterized as being soluble in organic solvents.[3] The available quantitative and predicted solubility data are summarized in the table below.
| Solvent | Solubility | Method |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | Not Specified |
| Ethanol (B145695) | ~30 mg/mL | Not Specified |
| Water | log10(S) = -2.35 mol/L | Predicted (Crippen Method)[4] |
Note: The solubility in DMF, DMSO, and ethanol is reported in several sources without a detailed experimental protocol. Water solubility is listed as "not determined" in safety data sheets, with a predicted value available through computational methods.[5]
Experimental Protocols
While specific experimental details for the solubility of this compound are not extensively published, a general protocol for determining the solubility of an organic compound in various solvents can be outlined as follows. This protocol is based on standard laboratory practices.
General Protocol for Determining Solubility in Organic Solvents
Objective: To determine the approximate solubility of this compound in a given organic solvent (e.g., DMF, DMSO, Ethanol).
Materials:
-
This compound
-
Selected solvent (e.g., DMF, DMSO, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Calibrated volumetric flasks and pipettes
-
Visual inspection apparatus (e.g., light box)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of this compound (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 1 mL).
-
Add a small volume of the selected solvent (e.g., 0.5 mL) and vortex the mixture for a set period (e.g., 2 minutes).
-
Continue adding the solvent in small increments, vortexing after each addition, until the solid is completely dissolved or the final volume is reached.
-
If the solid dissolves, add more of the compound incrementally until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after vigorous and prolonged mixing).
-
-
Equilibration:
-
Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) to ensure the maximum amount of solute has dissolved.
-
-
Separation and Quantification:
-
Carefully pipette a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.
-
-
Calculation:
-
Calculate the solubility in mg/mL based on the concentration of the compound in the supernatant.
-
Role in Drug Discovery: DprE1 Inhibition
This compound serves as a crucial building block in the synthesis of inhibitors targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6] DprE1 is an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7][8] Inhibition of DprE1 disrupts the formation of arabinogalactan (B145846) and lipoarabinomannan, key components of the mycobacterial cell wall, leading to bacterial death.[9]
DprE1 Signaling Pathway
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the point of inhibition.
Caption: DprE1 catalyzes the oxidation of DPR to DPX in the mycobacterial cell wall synthesis pathway.
Synthetic Workflow for DprE1 Inhibitors
The general workflow for synthesizing DprE1 inhibitors using this compound as a starting material is depicted below.
Caption: Synthetic workflow for DprE1 inhibitors from this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined solubility in common organic solvents. Its primary significance in the pharmaceutical industry lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents, most notably for the development of potent inhibitors against M. tuberculosis DprE1. The data and protocols presented in this guide are intended to support researchers and developers in their efforts to utilize this compound effectively in their scientific endeavors.
References
- 1. This compound CAS#: 23056-29-3 [m.chemicalbook.com]
- 2. This compound | 23056-29-3 [chemicalbook.com]
- 3. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 4. N-Phenyl-4-piperidinamine (CAS 23056-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Decaprenylphosphoryl-β-d-ribose 2′-Epimerase 1 (DprE1): A Novel Therapeutic Target for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]
- 8. uniprot.org [uniprot.org]
- 9. scholarcommons.sc.edu [scholarcommons.sc.edu]
The Diverse Biological Landscape of N-Phenylpiperidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of critical biological targets. This technical guide provides an in-depth exploration of the primary biological targets of this compound derivatives, focusing on opioid, dopamine (B1211576), and histamine (B1213489) receptors. It consolidates quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.
Opioid Receptors: A Legacy of Potent Analgesia
Derivatives of this compound are most famously recognized as potent agonists of opioid receptors, particularly the mu (µ)-opioid receptor (MOR). This interaction is the basis for the powerful analgesic effects of synthetic opioids like fentanyl and its analogues. The binding of these derivatives to MORs in the central nervous system modulates pain perception, leading to profound analgesia.
Quantitative Data: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of representative this compound derivatives for the µ-opioid receptor. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | Reference Compound | µ-Opioid Receptor (Ki, nM) |
| Fentanyl | 1.52 ± 0.065 | DAMGO | 1.5 |
| Sufentanil | < 1 | ||
| Alfentanil | 1-100 | ||
| Remifentanil | Data not readily available in this format |
Note: Data for fentanyl and reference compounds are derived from multiple sources and represent a consensus range.[1][2][3][4] The precise Ki can vary based on experimental conditions.
Experimental Protocol: Opioid Receptor Radioligand Displacement Assay
A standard method to determine the binding affinity of novel compounds for opioid receptors is the radioligand displacement assay.[1][2][5][6]
Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human µ-opioid receptor.[1]
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).[1]
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[5]
-
Scintillation Counter: For measuring radioactivity.[5]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2][5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Opioid Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Opioid Receptor Activation
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing the analgesic effect.
Opioid Receptor Signaling Pathway
Caption: G-protein-dependent opioid receptor signaling cascade.
Dopamine D2 Receptors: Modulators of Neurotransmission
Certain this compound derivatives have been investigated as antagonists of the dopamine D2 receptor. The D2 receptor is a key player in dopaminergic signaling in the brain, involved in motor control, motivation, and reward. Antagonism of D2 receptors is a therapeutic strategy for various neuropsychiatric disorders.
Quantitative Data: Dopamine D2 Receptor Antagonist Activity
The following table presents the antagonist potency (IC50) of representative N-phenylpiperidine derivatives at the human dopamine D2 receptor. Lower IC50 values indicate greater potency.
| Compound | Dopamine D2 Receptor (IC50, nM) | Reference Compound | Dopamine D2 Receptor (IC50, nM) |
| L-741,626 analog | Data not in a directly comparable format | Haloperidol | Varies by assay |
| Pridopidine | Low affinity | Spiperone | Varies by assay |
Note: Direct quantitative data for a series of this compound derivatives at the D2 receptor is limited in the public domain. The listed compounds are structurally related and provide context.[7][8]
Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.[9][10][11][12]
Objective: To determine the IC50 value of a test compound as a D2 receptor antagonist.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).[9]
-
D2 Agonist: Quinpirole or dopamine.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compound: this compound derivative.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Assay Preparation: Wash cells with assay medium.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells.
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., quinpirole) to all wells except the basal control.
-
Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
Data Analysis:
-
Normalize the data, setting the forskolin-only response as 100% and the agonist-inhibited response as the baseline.
-
Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
Experimental Workflow: D2 Receptor cAMP Assay
Caption: Workflow for a D2 receptor functional cAMP assay.
Signaling Pathway: Dopamine D2 Receptor
The dopamine D2 receptor is a Gαi/o-coupled GPCR.[12] Activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP levels. D2 receptor activation also leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in neuronal inhibition. An antagonist would block these effects.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor inhibitory signaling cascade.
Histamine H3 Receptors: Regulators of Neurotransmitter Release
Derivatives of the this compound scaffold have also been explored as antagonists of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine. H3 receptor antagonists are being investigated for their potential in treating cognitive disorders and sleep-wake disturbances.
Quantitative Data: Histamine H3 Receptor Antagonist Activity
The following table shows the antagonist potency (pA2) of representative piperidine (B6355638) derivatives at the histamine H3 receptor. A higher pA2 value indicates greater antagonist potency.
| Compound | Histamine H3 Receptor (pA2) | Reference Compound | Histamine H3 Receptor (pA2) |
| 4c2 | 8.27 | Thioperamide | Varies by assay |
| 4b2 | 7.53 | Ciproxifan | Varies by assay |
| 4a2 | 7.36 |
Experimental Protocol: Histamine H3 Receptor Functional Assay (Guinea Pig Ileum)
This classic bioassay measures the ability of a compound to antagonize the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea pig ileum.[14][15][16][17][18]
Objective: To determine the pA2 value of a test compound as an H3 receptor antagonist.
Materials:
-
Tissue: A segment of guinea pig ileum.
-
Organ Bath: A thermostatically controlled organ bath with an isotonic transducer.
-
Physiological Salt Solution: Tyrode's solution.
-
H3 Agonist: (R)-α-methylhistamine.
-
Test Compound: this compound derivative.
-
Electrical Field Stimulation (EFS): To induce muscle contractions.
Procedure:
-
Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in the organ bath containing aerated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a slight tension.
-
EFS-induced Contractions: Elicit twitch responses by applying electrical field stimulation.
-
Agonist Inhibition: Add an H3 agonist to the bath to inhibit the EFS-induced contractions.
-
Antagonist Effect: In the presence of varying concentrations of the test compound (antagonist), determine the concentration of the agonist required to produce the same level of inhibition.
-
Washout: Thoroughly wash the tissue between different compound concentrations.
Data Analysis:
-
Construct Schild plots by plotting the log of (agonist concentration ratio - 1) against the negative log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.
Experimental Workflow: H3 Receptor Guinea Pig Ileum Assay
Caption: Workflow for an H3 receptor functional assay using guinea pig ileum.
Signaling Pathway: Histamine H3 Receptor
The histamine H3 receptor is a Gαi/o-coupled GPCR. As a presynaptic receptor, its activation inhibits the synthesis and release of histamine (autoreceptor) and other neurotransmitters (heteroreceptor). This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of N-type calcium channels. H3 receptor antagonists block this inhibitory effect, thereby increasing the release of various neurotransmitters.
Histamine H3 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Histamine H3 receptors in the guinea pig ileum: evidence for a postjunctional location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.vu.nl [research.vu.nl]
N-phenylpiperidin-4-amine role as a fentanyl precursor
An In-depth Technical Guide on the Role of N-phenylpiperidin-4-amine as a Fentanyl Precursor
Introduction
This compound, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring a piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile building block for more complex molecules.[1] While it has applications in legitimate chemical research, 4-AP has gained significant attention from law enforcement and regulatory agencies due to its critical role as a direct precursor in the clandestine synthesis of fentanyl and its potent analogues.
The illicit manufacturing of fentanyl, a powerful synthetic opioid, often relies on specific chemical pathways. Several of these routes, notably the "Gupta method," utilize 4-AP as a key starting material.[2][3] This has led to strict regulatory controls on its production and distribution. In the United States, the Drug Enforcement Administration (DEA) has designated 4-anilinopiperidine as a List I chemical, subjecting it to stringent regulatory oversight.[4][5] Internationally, it was added to Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances in 2022, highlighting global efforts to monitor its trade and prevent diversion to illicit channels.[6] This guide provides a technical overview of this compound, its chemical properties, its central role in fentanyl synthesis, and the analytical methods relevant to its detection.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for researchers in designing synthetic routes and for forensic chemists in identifying the substance.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][7] |
| Other Names | 4-Anilinopiperidine (4-AP), Despropionyl norfentanyl | [1][7] |
| CAS Number | 23056-29-3 | [1][8] |
| Molecular Formula | C₁₁H₁₆N₂ | [7][8] |
| Molecular Weight | 176.26 g/mol | [1][8] |
| Boiling Point | 312.0 ± 35.0 °C (Predicted) | [8] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [8] |
Role in Fentanyl Synthesis: The Gupta Method
This compound (4-AP) is a key intermediate in several synthetic pathways leading to fentanyl. Its use became more prominent as a way to circumvent controls placed on other precursors like N-phenethyl-4-piperidone (NPP).[9] The "Gupta method" is a notable synthesis route that utilizes 4-AP to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[2][3][10]
The pathway can be summarized in two main stages:
-
Synthesis of ANPP from 4-AP : 4-anilinopiperidine (4-AP) is alkylated using a phenethyl-containing compound (e.g., 2-phenethyl bromide) to attach the phenethyl group to the piperidine nitrogen. This reaction yields 4-anilino-N-phenethylpiperidine (ANPP).[11]
-
Acylation of ANPP to Fentanyl : The resulting ANPP is then acylated by reacting it with propionyl chloride or a related agent. This step adds the propanamide group to the aniline nitrogen, completing the synthesis of fentanyl.[2][12]
The diagram below illustrates this critical synthesis pathway.
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis of fentanyl intermediates and the final product, based on published scientific literature. These descriptions are for informational purposes within a professional research context and are not an endorsement or guide for illicit production. All work with these substances must comply with strict local, national, and international regulations.[1][4]
Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) from 4-Piperidone
This two-step process first generates 4-AP, which is then converted to ANPP. An optimized, one-pot alternative involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[13]
-
Step 1: Reductive Amination to form 4-Anilinopiperidine (4-AP)
-
Reactants : 4-piperidone hydrochloride, aniline, and a reducing agent (e.g., zinc dust in acetic acid).[11]
-
Procedure : 4-piperidone hydrochloride is reacted with aniline in a suitable solvent. A reducing medium is introduced to facilitate the reductive amination, converting the intermediate imine to the secondary amine, 4-AP.[11] The product is then isolated and purified.
-
-
Step 2: N-Alkylation to form 4-anilino-N-phenethylpiperidine (ANPP)
-
Reactants : 4-anilinopiperidine (4-AP), 2-phenethyl halide (e.g., bromide), and a strong base (e.g., sodium hydroxide).[11]
-
Procedure : 4-AP is dissolved in a strongly alkaline medium and heated. 2-phenethyl bromide is added, and the mixture is stirred at an elevated temperature (e.g., 120-140°C) for several hours.[11] Upon completion, the reaction is quenched with water, and the crude ANPP product is isolated via filtration and purified, typically by recrystallization from a solvent like petroleum ether.[11]
-
Synthesis of Fentanyl from ANPP
This is the final acylation step.
-
Reactants : 4-anilino-N-phenethylpiperidine (ANPP), propionyl chloride, and a base (organic or inorganic).[13][14]
-
Procedure : ANPP is dissolved in an appropriate solvent (e.g., dichloromethane, toluene).[14] Propionyl chloride is added, often in the presence of a base like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[14] The reaction is typically exothermic and may require cooling.[11] After the reaction is complete, the fentanyl free base is isolated through extraction and can be converted to a salt (e.g., hydrochloride or citrate) for stability and ease of handling by treating it with the corresponding acid.[13]
Quantitative Synthetic Data
The efficiency of each synthetic step is critical. The table below presents representative reaction yields from optimized, published laboratory syntheses. Actual yields in clandestine settings may vary significantly due to impure reagents and suboptimal conditions.[15]
| Reaction Step | Starting Material | Product | Yield (%) | Reference(s) |
| Reductive Amination | N-phenethyl-4-piperidone | 4-anilino-N-phenethylpiperidine (ANPP) | 91 | [13] |
| N-Acylation | 4-anilino-N-phenethylpiperidine (ANPP) | Fentanyl | >90 | [11][13] |
| Overall (3-Step Optimized) | 4-piperidone monohydrate hydrochloride | Fentanyl | 73-78 | [13] |
Analytical Workflow and Detection
The identification of 4-AP and other fentanyl precursors in seized materials is a key goal for forensic laboratories. It provides intelligence on the synthetic routes being used in clandestine operations.[16] A typical analytical workflow involves screening, separation, and confirmation.
Modern analytical techniques are essential for the robust and sensitive detection of fentanyl, its precursors like 4-AP, and other novel synthetic opioids (NSOs).[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most common and powerful technique used for toxicological testing of fentanyl-related compounds. It offers high sensitivity and specificity.[17][18]
-
High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for identifying novel analogues and distinguishing between isomers, which is a common challenge in forensic chemistry.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : While sometimes lacking the sensitivity for low-concentration NSOs in biological samples, GC-MS remains a standard technique for analyzing seized drug powders.[17]
Conclusion
This compound (4-AP) is a compound of significant dual-use concern. As a versatile chemical scaffold, it holds value in legitimate pharmaceutical research.[1] However, its established role as a key precursor in simplified and adaptable fentanyl synthesis routes, particularly the Gupta method, has made it a primary target for international and domestic chemical control regulations.[2][6] The presence of 4-AP in seized drug evidence serves as a critical signature for law enforcement, offering insights into the evolving tactics of clandestine manufacturers. A thorough understanding of its properties, synthesis pathways, and analytical signatures is therefore indispensable for researchers, forensic scientists, and regulatory bodies working to address the ongoing opioid crisis.
References
- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]
- 2. regulations.gov [regulations.gov]
- 3. regulations.gov [regulations.gov]
- 4. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 7. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 8. This compound CAS#: 23056-29-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Federal Register :: Propionyl Chloride [federalregister.gov]
- 11. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 12. 4-ANPP - Wikipedia [en.wikipedia.org]
- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
- 15. justice.gov [justice.gov]
- 16. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The N-Phenylpiperidin-4-amine Scaffold: A Technical Guide to its Enduring Legacy in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. Its historical journey, from early explorations of piperidine (B6355638) alkaloids to its central role in the development of potent analgesics and central nervous system (CNS) modulators, underscores its remarkable versatility. This technical guide provides an in-depth exploration of the history, synthesis, and structure-activity relationships (SAR) of this compound derivatives. It further details key experimental protocols and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.
A Historical Perspective: From Piperidine to Potent Pharmacophores
The story of this compound is intrinsically linked to the broader history of piperidine chemistry, which began with the isolation of piperidine from black pepper in the 19th century. The 20th century marked a turning point, with the piperidine scaffold becoming a cornerstone of synthetic medicinal chemistry. The quest to develop potent analgesics led to the systematic modification of the 4-phenylpiperidine (B165713) structure, a key pharmacophore of morphine. This research culminated in the 1950s and 1960s with the work of Dr. Paul Janssen and his team, who synthesized a series of highly potent 4-anilinopiperidine derivatives, including the landmark opioid analgesic, fentanyl. This discovery solidified the importance of the this compound core and spurred decades of research into its derivatives, leading to the discovery of compounds with a wide range of pharmacological activities, including dopamine (B1211576) and sigma receptor modulation.
Core Applications in Drug Discovery
The versatility of the this compound scaffold has been exploited to develop ligands for a variety of G-protein coupled receptors (GPCRs), ion channels, and other biological targets. The key areas of its application include:
-
Opioid Receptor Agonists: The most prominent application of this scaffold is in the development of potent µ-opioid receptor agonists for the management of severe pain. Fentanyl and its numerous analogs are prime examples.
-
Dopamine Receptor Antagonists: Modification of the this compound core has yielded potent dopamine D2 receptor antagonists with potential applications in the treatment of psychosis and other neurological disorders.
-
Sigma Receptor Ligands: Derivatives of this scaffold have shown high affinity for sigma receptors, which are implicated in a variety of CNS functions and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders.
-
Antiviral Agents: More recently, the 4-aminopiperidine (B84694) scaffold has been investigated for its potential in developing antiviral agents, for instance, by inhibiting the assembly of the Hepatitis C virus.
Data Presentation: Structure-Activity Relationships
The following tables summarize the structure-activity relationships for key classes of this compound derivatives, highlighting the impact of structural modifications on their binding affinity for their respective targets.
Table 1: SAR of Fentanyl Analogs at the µ-Opioid Receptor
| Compound | R1 | R2 | Ki (nM) for µ-Opioid Receptor |
| Fentanyl | -CH2CH2Ph | -C(O)CH2CH3 | 0.39 |
| Alfentanil | -CH2CH2(Thienyl) | -C(O)CH2CH3 | 1.1 |
| Sufentanil | -CH2CH2(Thienyl) | -C(O)CH2CH3 | 0.017 |
| Remifentanil | -CH2CH2COOCH3 | -C(O)CH2CH3 | 1.1 |
| Carfentanil | -CH2CH2Ph | -C(O)OCH3 | 0.025 |
Table 2: SAR of this compound Derivatives as Dopamine D2 Receptor Antagonists
| Compound | R1 | R2 | Ki (nM) for D2 Receptor |
| 1 | -CH2CH2(4-F-Ph) | H | 15 |
| 2 | -CH2CH2(4-Cl-Ph) | H | 10 |
| 3 | -CH2CH2(4-CH3-Ph) | H | 25 |
| 4 | -(CH2)3(4-F-Ph) | H | 8 |
| 5 | -CH2CH(CH3)CH2(4-F-Ph) | H | 30 |
Table 3: SAR of this compound Derivatives as Sigma-1 Receptor Ligands
| Compound | R1 | R2 | Ki (nM) for Sigma-1 Receptor |
| A | -CH2CH2Ph | H | 5.2 |
| B | -(CH2)3Ph | H | 3.8 |
| C | -(CH2)4Ph | H | 2.1 |
| D | -CH2CH2(cyclohexyl) | H | 15.6 |
| E | -CH2CH2(2-thienyl) | H | 8.9 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducible research. The following protocols outline key experimental procedures.
Synthesis of this compound (Reductive Amination)
Objective: To synthesize the core scaffold, this compound, via reductive amination of 4-piperidone (B1582916) with aniline (B41778).
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 equivalent) and anhydrous dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension, followed by acetic acid (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Fentanyl from 4-Anilino-N-phenethylpiperidine (ANPP)
Objective: To synthesize fentanyl by acylation of the precursor 4-anilino-N-phenethylpiperidine (ANPP).
Materials:
-
4-Anilino-N-phenethylpiperidine (ANPP)
-
Propionyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-anilino-N-phenethylpiperidine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude fentanyl.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the pharmaceutical development of this compound derivatives.
Safety and hazards of 4-anilinopiperidine
An In-depth Technical Guide on the Safety and Hazards of 4-Anilinopiperidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Anilinopiperidine (4-AP), also known as N-phenylpiperidin-4-amine, is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2][3][4] Due to its critical role in the illicit manufacture of these potent synthetic opioids, it is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[1][4][5][6][7][8] This guide provides a comprehensive overview of the known safety and toxicological data for 4-anilinopiperidine. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][9] While detailed toxicological studies on 4-anilinopiperidine itself are limited in publicly accessible literature, data from its derivatives and regulatory safety assessments provide critical insights into its hazard profile. This document consolidates available data on its properties, hazards, regulatory status, and relevant experimental methodologies to inform safe handling and risk assessment in a research and development context.
Chemical and Physical Properties
4-Anilinopiperidine is a synthetic compound that serves as a key building block in medicinal chemistry and, notably, in the synthesis of various 4-anilinopiperidine-based analgesics, including fentanyl.[2][3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-AP, 4-(Phenylamino)piperidine, Fentanyl Related Compound B | Cayman Chemical, PubChem[1][9][10][11] |
| CAS Number | 23056-29-3 | PubChem, Cayman Chemical[1][10] |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem[1] |
| Molecular Weight | 176.26 g/mol | PubChem[1] |
| Appearance | White Powder | CymitQuimica[10] |
| DEA Code Number | 8335 (List I Chemical) | PubChem[1] |
Hazard Identification and Classification
4-Anilinopiperidine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation, each associated with specific health risks.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Data sourced from PubChem and Cayman Chemical Safety Data Sheets.[1][9] |
Primary Hazards:
-
Skin Irritation: Causes irritation upon direct contact with the skin.[1][9][12]
-
Eye Irritation: Causes serious and potentially damaging eye irritation.[1][9]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][9]
No sensitizing effects are known, and the compound is not listed as a carcinogen by the IARC, NTP, or OSHA.[9][12]
Toxicological Profile
| Toxicity Endpoint | Result | Notes |
| Acute Oral Toxicity | Category 4 (Harmful) | Based on GHS classification.[1][9] Specific LD50 value not reported. |
| Dermal Irritation | Irritant | Causes skin irritation.[9][12] |
| Eye Irritation | Serious Irritant | Causes serious eye irritation.[9] |
| Carcinogenicity | Not Listed | Not classified as a carcinogen by IARC, NTP, or OSHA.[9][12] |
| Sensitization | No known effects | No sensitizing effects are known.[9][12] |
Studies on structurally related fentanyl analogues show that while some metabolites of fentanyl, like 4-anilinopiperidine, are significantly less potent as opioids than the parent compound, the overall toxicological profile can be complex.[13] For instance, studies on certain fentanyl homologs derived from a 4-anilinopiperidine core revealed malformations and behavioral changes in zebrafish larvae at high concentrations (100 µM).[14][15]
Regulatory Status and Illicit Use
4-Anilinopiperidine is a key precursor in the "Gupta method," an alternative synthetic route for producing 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl.[5][6] This critical role in clandestine synthesis has led to its strict regulation.
| Regulatory Body | Classification | Notes |
| U.S. DEA | List I Chemical | Subject to stringent controls on manufacturing, distribution, and record-keeping.[1][5][6] |
| U.N. Commission on Narcotic Drugs | Table I of the 1988 Convention | Internationally controlled as a fentanyl precursor.[5][6] |
The diagram below illustrates the logical flow of the Gupta synthesis method, highlighting the position of 4-anilinopiperidine.
Metabolism
While specific metabolism studies on 4-anilinopiperidine are scarce, research on its more complex derivatives provides valuable insights. The metabolism of fentanyl and its new analogues generally involves Phase I and Phase II reactions.[13] Studies on fentanyl homologs have identified several key metabolic transformations of the 4-anilinopiperidine core structure.[14][15]
These reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being significantly involved.[14][15] Drug-drug interactions involving inhibitors of these enzymes could potentially elevate plasma concentrations and increase the risk of adverse effects.[14][15]
Key Experimental Protocols
The following protocols are adapted from methodologies used to study fentanyl homologs, which are structurally based on 4-anilinopiperidine.[14][15] These methods are relevant for assessing the metabolic stability and potential toxicity of new compounds derived from the 4-AP core.
Protocol: In Vitro Metabolic Stability in Human Liver S9 Fraction
Objective: To determine the rate of metabolism of a test compound using a subcellular liver fraction.
Methodology:
-
Preparation: Pooled human liver S9 fraction (pHLS9) is used as the enzyme source. A reaction mixture is prepared containing the S9 fraction, a buffer solution (e.g., potassium phosphate (B84403) buffer), and an NADPH-regenerating system (to support CYP450 activity).
-
Incubation: The test compound (e.g., a 4-anilinopiperidine derivative) is added to the pre-warmed reaction mixture to initiate the reaction. The final concentration may vary depending on the experimental design.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Data Interpretation: The disappearance of the parent compound over time is used to calculate metabolic stability parameters, such as half-life (t₁/₂) and intrinsic clearance.
Protocol: Maximum-Tolerated Concentration (MTC) in Zebrafish Larvae
Objective: To determine the highest concentration of a substance that does not cause overt signs of toxicity or mortality in an in vivo model.
Methodology:
-
Model System: Zebrafish larvae (e.g., 4 days post-fertilization) are used as the in vivo model.
-
Exposure: Larvae are placed in multi-well plates containing Danieau's medium or a similar buffer.
-
Dosing: The test compound is added to the wells at a range of concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (e.g., medium with DMSO) is included to rule out solvent effects.
-
Incubation: The larvae are incubated with the test compound for a defined period, typically 24 hours.
-
Observation: Following exposure, the larvae are examined under a microscope. Key endpoints to assess include:
-
Survival Rate: The percentage of living larvae is calculated.
-
Morphology: Any physical malformations (e.g., spinal curvature, pericardial edema) are recorded.
-
Behavior: Changes in swimming behavior or response to stimuli are noted.
-
-
MTC Determination: The MTC is defined as the highest concentration at which no significant increase in mortality, malformations, or adverse behavioral changes is observed compared to the control group.
Safe Handling and Emergency Procedures
Given the hazardous properties of 4-anilinopiperidine, strict adherence to safety protocols is mandatory.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[12]
-
P270: Do not eat, drink or smoke when using this product.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If unconscious, place in a stable side position for transportation.[12]
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[12]
-
After Eye Contact: Rinse opened eye for several minutes under running water.[12]
-
After Swallowing: Immediately call a doctor or poison control center.[12]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from sources of ignition.
-
Store in a tightly closed container in a cool, dry place, according to the manufacturer's recommendations.[9]
References
- 1. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 5. regulations.gov [regulations.gov]
- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 7. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 8. GovInfo [govinfo.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Fentanyl Related Compound B (4-Anilinopiperidine) [cymitquimica.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine | springermedizin.de [springermedizin.de]
N-Phenylpiperidin-4-amine and its Analogs: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, most famously recognized as the central component of the potent synthetic opioid, fentanyl, and its numerous analogs.[1] However, the versatility of this chemical moiety extends far beyond opioid receptor modulation. Its unique structural features allow for the development of a diverse range of compounds targeting various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and cannabinoid receptors, making it a subject of intense research in the pursuit of novel therapeutics for a multitude of pathological conditions. This technical guide provides an in-depth exploration of the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this compound and its analogs, with a focus on their applications in modern drug discovery.
Synthetic Strategies
The synthesis of this compound and its derivatives typically involves a few key chemical transformations. One of the most common and efficient methods is the reductive amination of a protected 4-piperidone (B1582916) with aniline (B41778), followed by deprotection. This foundational intermediate can then be further functionalized to generate a library of analogs.
General Synthesis of the this compound Core
A widely employed synthetic route to the this compound core involves the following steps:
-
Reductive Amination: N-Boc-4-piperidone is reacted with aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the corresponding N-Boc-4-anilinopiperidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the this compound core.
This core can then be subjected to various chemical modifications, such as N-alkylation or acylation, to introduce diverse substituents and explore the structure-activity landscape.
Synthesis of Fentanyl Analogs
The synthesis of fentanyl and its analogs from the this compound core is a well-established process. A general protocol is as follows:
-
N-Alkylation: The secondary amine of the piperidine (B6355638) ring is alkylated with a suitable phenethyl halide (e.g., 2-phenylethyl bromide) to introduce the characteristic N-phenethyl group.
-
Acylation: The resulting N-phenethyl-4-anilinopiperidine is then acylated on the aniline nitrogen with an appropriate acylating agent, such as propionyl chloride, to yield the final fentanyl analog.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The pharmacological profile of this compound analogs is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings. This section explores the SAR of these compounds at opioid, dopamine, and cannabinoid receptors.
Opioid Receptor Ligands
The 4-anilinopiperidine scaffold is a cornerstone of potent µ-opioid receptor agonists. The SAR for this class of compounds is well-defined:
-
N1-substituent on Piperidine: A phenethyl group or a similar aromatic moiety is crucial for high µ-opioid receptor affinity and agonist activity.
-
Acyl Group on Aniline Nitrogen: A propionamide (B166681) group, as seen in fentanyl, is optimal for potency. Variations in this group can modulate activity and duration of action.
-
Substituents on the Phenyl Ring: Electron-withdrawing or -donating groups on the aniline phenyl ring can influence affinity and selectivity.
-
Substituents on the Piperidine Ring: Modifications to the piperidine ring can significantly impact potency and introduce selectivity for other opioid receptor subtypes (δ and κ).
Table 1: Opioid Receptor Binding Affinities of Selected Fentanyl Analogs
| Compound | R1 (Piperidine-N1) | R2 (Aniline-N) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Fentanyl | Phenethyl | Propionyl | 0.39 | 1800 | 2500 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propionyl | 0.9 | 4000 | 18000 |
| Sufentanil | 4-methoxymethyl-1-piperidyl | Propionyl | 0.017 | 17 | 130 |
| Remifentanil | Methyl propanoate | Propionyl | 1.1 | 110 | 1900 |
Note: Data compiled from various sources. Ki values are indicative and can vary depending on the assay conditions.
Dopamine Receptor Ligands
Modification of the this compound scaffold has led to the discovery of potent and selective dopamine D2 and D3 receptor ligands. These compounds often feature a different substitution pattern compared to their opioid counterparts.
-
N1-substituent on Piperidine: Often a simple alkyl or aralkyl group.
-
Aniline Moiety: Can be replaced with other aromatic or heteroaromatic systems.
-
Linker: The direct connection between the piperidine and the phenyl ring can be modified or extended.
Table 2: Dopamine Receptor Binding Affinities of Selected N-Phenylpiperidine Analogs
| Compound | Structure | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Pridopidine | 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine | low affinity | - |
| Analog 12b | N-(2-methoxyphenyl)piperazine derivative | 40 | 0.3 |
| Analog 12c | N-(2-methoxyphenyl)piperazine derivative | 53 | 0.9 |
| Analog 22 | 1,4-disubstituted piperazine (B1678402) | 48 | - |
| Analog 24 | 1,4-disubstituted piperazine | 51 | - |
Note: Data compiled from multiple sources.[2][3][4][5] Ki values are indicative and can vary depending on the assay conditions.
Cannabinoid Receptor Ligands
Derivatives of this compound have also been explored as modulators of the cannabinoid CB1 receptor. These compounds often act as antagonists or inverse agonists.
-
Core Structure: The pyrazole-carboxamide scaffold, as seen in Rimonabant, is a common feature, with the piperidine moiety attached to the carboxamide.
-
Substituents on Pyrazole (B372694) Ring: The substituents on the pyrazole ring are critical for affinity and activity.
Table 3: Cannabinoid CB1 Receptor Binding Affinities of Selected Analogs
| Compound | Structure | CB1 Receptor Ki (nM) |
| SR141716A (Rimonabant) | N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | 2.0 |
| CP-272871 | 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide | 40 |
Note: Data compiled from published literature.[6] Ki values are indicative and can vary depending on the assay conditions.
Experimental Protocols
Radioligand Competitive Binding Assay for Opioid Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for opioid receptors using a competitive radioligand binding assay.[7][8][9][10][11]
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]-DAMGO for µ-receptors).
-
Test compounds (this compound analogs).
-
Naloxone (for determining non-specific binding).
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand.
-
Non-specific Binding: Naloxone (10 µM final concentration), radioligand.
-
Competition: Serial dilutions of the test compound, radioligand.
-
-
Incubation: Add the membrane preparation to all wells and incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
cAMP Assay for GPCR Functional Activity
This protocol describes a method to assess the functional activity of this compound analogs on Gαs- or Gαi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16]
Materials:
-
Cells expressing the GPCR of interest.
-
Test compounds (this compound analogs).
-
Forskolin (B1673556) (for Gαi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells expressing the target GPCR into 96- or 384-well plates and culture overnight.
-
Compound Treatment:
-
For Gαs-coupled receptors (agonist mode): Add serial dilutions of the test compound to the cells.
-
For Gαi-coupled receptors (agonist mode): Pre-treat cells with forskolin to stimulate cAMP production, then add serial dilutions of the test compound.
-
For antagonist mode: Pre-incubate cells with the test compound before adding a known agonist at its EC80 concentration.
-
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.
-
For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the Kb (antagonist dissociation constant).
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are mediated through their interaction with specific GPCRs, which in turn activate complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.
Opioid Receptor Signaling Pathway
References
- 1. oas.org [oas.org]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP assay for GPCR ligand characterization: application of BacMam expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
A Technical Guide to Commercial Sourcing of N-phenylpiperidin-4-amine hydrochloride for Research and Development
Introduction
N-phenylpiperidin-4-amine and its hydrochloride salts are pivotal intermediates in the synthesis of a range of pharmacologically active molecules, most notably as precursors to potent analgesics. For researchers, scientists, and drug development professionals, the quality and consistency of this starting material are of paramount importance, directly impacting the reliability of experimental outcomes and the impurity profile of final compounds. This technical guide provides an in-depth overview of commercially available this compound hydrochloride, offering a comparative analysis of suppliers, typical quality control methodologies, and a logical framework for procurement.
Commercial Supplier Data
The selection of a suitable commercial supplier is a critical first step in the research and development workflow. Key considerations include the purity of the compound, the specific salt form provided (mono- or dihydrochloride), and the availability of comprehensive analytical documentation. The following table summarizes quantitative data from several commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Form |
| Cayman Chemical | 4-Anilinopiperidine (hydrochloride) | 99918-43-1 | C₁₁H₁₆N₂ • 2HCl | 249.2 | ≥98% | Crystalline Solid |
| Santa Cruz Biotechnology | This compound hydrochloride | Not Specified | C₁₁H₁₇ClN₂ | 212.72 | Research Grade | Not Specified |
| Biosynth | N-Methyl-N-phenylpiperidin-4-amine hydrochloride* | 1384430-38-9 | C₁₂H₁₉ClN₂ | 226.74 | Not Specified | Not Specified |
| Molport | This compound dihydrochloride | 99918-43-1 | C₁₁H₁₈Cl₂N₂ | 249.18 | Not Specified | Not Specified |
| LGC Standards | This compound (4-Anilinopiperidine) | 23056-29-3 (free base) | Not Specified | Not Specified | Reference Standard | Not Specified |
| Hebei Yinsheng Technology | This compound Dihydrochloride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
*Note: Biosynth lists a related N-methylated analog. Researchers should carefully verify the exact structure required for their synthesis.
Experimental Protocols: Quality Control and Analysis
Upon receipt of this compound hydrochloride from a commercial supplier, it is crucial to perform in-house quality control to verify its identity and purity. The following are representative methodologies for key analytical experiments.
1. Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, coupling constants, and integration of the obtained spectra with a reference spectrum or theoretical values to confirm the identity of this compound hydrochloride.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities. A reverse-phase HPLC method is typically employed.[1]
-
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is often suitable.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Preparation of Standard and Sample:
-
Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase).
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and calculate the area percent of the main peak relative to the total peak area to determine purity. Impurities can be identified and quantified by comparison with known impurity standards if available.
-
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and confirm the mass of the parent compound (as the free base).
-
Methodology:
-
Sample Preparation: The hydrochloride salt may need to be neutralized to the free base and extracted into an organic solvent for better volatility. Alternatively, derivatization may be employed.
-
System: A GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Carrier gas: Helium
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 500.
-
-
Analysis: Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the identity of the main peak and any impurities.[3]
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate logical workflows relevant to the procurement and analysis of this compound hydrochloride.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-phenylpiperidin-4-amine from 1-N-Boc-4-(Phenylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-phenylpiperidin-4-amine via the deprotection of 1-N-Boc-4-(Phenylamino)piperidine. The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in various synthetic pathways, particularly in the development of pharmaceutical compounds. Two common and effective methods are presented: acid-catalyzed cleavage using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and using hydrochloric acid (HCl) in an organic solvent. This guide includes comprehensive experimental procedures, data presentation, and safety precautions.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its precursor, 1-N-Boc-4-(Phenylamino)piperidine, is a stable, protected form that allows for selective manipulation of other functional groups within a molecule. The efficient removal of the Boc group is therefore a fundamental transformation. The protocols described herein utilize strong acidic conditions to effect the cleavage of the carbamate, liberating the free amine.
Chemical Structures:
-
Starting Material: 1-N-Boc-4-(Phenylamino)piperidine
-
Molecular Formula: C₁₆H₂₄N₂O₂
-
Molecular Weight: 276.37 g/mol
-
-
Product: this compound
Experimental Protocols
Two primary methods for the Boc deprotection are detailed below. The choice of method may depend on the scale of the reaction, the desired workup procedure, and the acid sensitivity of other functional groups present in more complex substrates.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is known for its rapid and clean conversion, often providing a quantitative yield of the desired product.[3]
Materials:
-
1-N-Boc-4-(Phenylamino)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-N-Boc-4-(Phenylamino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1 to 0.5 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (a 25-50% solution in DCM is common). For a complete and rapid reaction, a significant excess of TFA is used.
-
Reaction: Stir the reaction mixture at room temperature (approximately 20°C) for 1 hour.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another widely used alternative to TFA, often yielding the hydrochloride salt of the product directly, which can be advantageous for purification and storage.
Materials:
-
1-N-Boc-4-(Phenylamino)piperidine
-
4M HCl in 1,4-dioxane (B91453)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1-N-Boc-4-(Phenylamino)piperidine (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents).
-
Reaction: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
Wash the collected solid with diethyl ether and dry under vacuum to yield this compound hydrochloride.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base as described in Protocol 1.
-
Data Presentation
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Starting Material | 1-N-Boc-4-(Phenylamino)piperidine | 1-N-Boc-4-(Phenylamino)piperidine |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | Room Temperature (~20°C) | Room Temperature |
| Reaction Time | 1 hour | 1-3 hours |
| Expected Yield | Quantitative[3] | High |
| Product Form | Free base (after work-up) | Hydrochloride salt (can be converted to free base) |
Product Characterization
-
Product Name: this compound
-
CAS Number: 23056-29-3[1]
-
Molecular Formula: C₁₁H₁₆N₂[1]
-
Molecular Weight: 176.26 g/mol [3]
-
Appearance: Typically a solid at room temperature.
-
Spectroscopic Data:
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Safety Precautions
-
Both trifluoroacetic acid and hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.
-
The neutralization step with sodium bicarbonate is exothermic and will release carbon dioxide gas. Perform this step slowly and with adequate ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.
References
Application Note: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate via Reductive Amination
Introduction
This application note provides a detailed protocol for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described method utilizes a one-pot reductive amination reaction between 1-Boc-4-piperidone and aniline (B41778). This transformation is a fundamental method for constructing carbon-nitrogen bonds.[3] The protocol employs sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent, which efficiently reduces the intermediate iminium ion in the presence of the ketone starting material.[3][4] This method is widely adopted due to its operational simplicity, high yields, and compatibility with a variety of functional groups.[3]
Reaction Scheme
Caption: Reductive amination of 1-Boc-4-piperidone with aniline.
Experimental Protocol
This protocol is adapted from established literature procedures for the reductive amination of 1-Boc-4-piperidone.[5][6]
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M relative to the piperidone.[7]
-
Acidification: Add acetic acid (1.0 eq) to the solution.[6]
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains low.[6][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 16 hours.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by carefully adding 1M aqueous sodium hydroxide solution.[5]
-
Transfer the mixture to a separatory funnel and add diethyl ether.[5]
-
Shake vigorously and allow the layers to separate.
-
Separate the organic layer. The aqueous layer can be extracted again with DCM.[6]
-
Wash the combined organic layers with water and then with brine.[5]
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification (Optional): The resulting solid can be further purified by recrystallization or column chromatography if necessary, though the crude product is often of high purity.[5]
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of 1-Boc-4-piperidone with aniline.
| Reactant 1 (1-Boc-4-piperidone) | Reactant 2 (Aniline) | Reducing Agent (NaBH(OAc)₃) | Solvent | Reaction Time | Yield (%) | Reference |
| 7.0 g | 3.3 g | 10.4 g | Dichloromethane | 2 h | 98% | [5] |
| 2.00 g | 1.03 g | 3.19 g | Dichloromethane | 16 h | Not explicitly stated, but used for multi-step synthesis | [6] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the reductive amination protocol.
Conclusion
The reductive amination of 1-Boc-4-piperidone with aniline using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate. The protocol is straightforward, proceeds under mild conditions, and consistently provides high yields of the desired product. This makes it a valuable procedure for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of N-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP), is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, most notably fentanyl and its analogues.[1][2][3] Its purity and structural integrity are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the key analytical methods for the characterization of this compound, complete with detailed experimental protocols, expected data, and workflow visualizations to guide researchers in its analysis.
Comprehensive Analytical Workflow
A thorough characterization of this compound involves a multi-technique approach to confirm its identity, purity, and stability. The typical workflow integrates chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and thermal analysis for physical property assessment.
Caption: Overall workflow for this compound characterization.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and quantifying any related impurities. When coupled with a mass spectrometer (LC-MS), it also serves as a powerful tool for identity confirmation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis, separating compounds based on their hydrophobicity. The method is highly sensitive, accurate, and suitable for non-volatile and thermally labile compounds.
Experimental Protocol: RP-HPLC-UV/MS
This protocol is adapted from established methods for fentanyl and its precursors.[4][5]
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector and/or a mass spectrometer (Quadrupole or Time-of-Flight).
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the diluent to a working concentration of approximately 10-20 µg/mL.
-
Diluent: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-5.0 min: Linear gradient from 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Detection:
Data Presentation
| Parameter | Expected Value / Condition |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆N₂[6] |
| Molecular Weight | 176.26 g/mol [6] |
| Expected [M+H]⁺ (MS) | m/z 177.14 |
| UV λmax | ~246, 293 nm[4] |
| Expected Retention Time | Highly dependent on exact conditions, but expected to be in the mid-polarity range. |
digraph "HPLC Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];A[label="Prepare Sample\n(10-20 µg/mL in ACN/H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Inject onto RP-C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Gradient Elution\n(H₂O/ACN with Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="UV Detector\n(246/293 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Mass Spectrometer\n(ESI+)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Data Analysis\n(Purity, Identity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D; D -> E; D -> F; {E, F} -> G; }
Caption: Workflow for HPLC-UV/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a highly effective method for identifying this compound and characterizing volatile or semi-volatile impurities. The technique separates compounds based on their boiling points and interactions with the GC column stationary phase. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST, Wiley).
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole) with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a ~100 µg/mL solution of the sample in a volatile solvent such as Methanol, Ethyl Acetate, or Dichloromethane.
-
Ensure the sample is free of non-volatile materials. Derivatization is typically not required for this compound but may be used to improve peak shape.
-
-
Chromatographic and MS Conditions:
-
GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Presentation
| Parameter | Expected Value / Observation |
| Molecular Ion (M⁺) | m/z 176 (often low abundance)[6] |
| Base Peak | m/z 117 or other stable fragments |
| Key Fragment Ions | Fragmentation patterns for anilidopiperidines typically involve cleavages of the piperidine (B6355638) ring and the bond between the ring and the aniline (B41778) group. |
| NIST Library Match | High match score for CAS 23056-29-3 |
digraph "GCMS Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];A[label="Prepare Sample\n(~100 µg/mL in Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Inject into GC", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Vaporization & Separation\n(DB-5ms column, Temp. Program)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Elution & Transfer to MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="EI Ionization (70 eV)\n& Fragmentation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Mass Analysis\n(Quadrupole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(Library Search, Spectrum Interpretation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they can definitively confirm the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Filter the solution into a 5 mm NMR tube if any particulate matter is visible.
-
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Presentation (Predicted/Typical Shifts)
Note: These are estimated chemical shifts based on typical values for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (ortho) | ~6.6-6.8 (d) | ~113-115 |
| Aromatic-H (meta) | ~7.1-7.3 (t) | ~129-131 |
| Aromatic-H (para) | ~6.8-7.0 (t) | ~117-119 |
| Aromatic-C (ipso, C-NH) | N/A | ~145-148 |
| Piperidine-H (CH-NH) | ~3.4-3.7 (m) | ~49-52 |
| Piperidine-H (axial, eq) | ~2.7-2.9 (m) | ~45-48 |
| Piperidine-H (axial, ax) | ~3.1-3.3 (m) | ~45-48 |
| Piperidine-H (equatorial) | ~1.4-1.6 (m) | ~33-36 |
| Piperidine-H (equatorial) | ~2.0-2.2 (m) | ~33-36 |
| NH (amine) | Broad, ~3.5-4.5 | N/A |
| NH (piperidine) | Broad, ~1.5-2.5 | N/A |
digraph "NMR Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];A[label="Dissolve Sample\n(5-10 mg in CDCl₃ or DMSO-d₆)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Transfer to NMR Tube", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Acquire Spectra", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="¹H NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="¹³C NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Process Data\n(FT, Phasing, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Structure Elucidation\n(Assign Peaks, Check Integrals & Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C; C -> {D, E} -> F -> G; }
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of N-H bonds (both secondary amine and aniline), aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-N bonds. It is an excellent tool for identity verification against a known standard.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or oil sample directly onto the ATR crystal. Ensure good contact using the pressure arm. This is the simplest and most common method.
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film (for oils): Place a drop of the sample between two salt plates (NaCl or KBr) and gently press them together to form a thin film.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Acquire a background spectrum before running the sample.
-
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3400 | Medium | N-H Stretch (Secondary Amine/Aniline) |
| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2800-3000 | Medium-Strong | Aliphatic C-H Stretch (Piperidine) |
| ~1600, ~1500 | Strong | Aromatic C=C Bending |
| ~1450-1470 | Medium | CH₂ Scissoring |
| ~1250-1350 | Medium-Strong | C-N Stretch (Aromatic & Aliphatic) |
| ~690-770 | Strong | Aromatic C-H Out-of-Plane Bending |
Note: Based on general IR correlation tables and data from the NIST Chemistry WebBook.
Caption: Workflow for FTIR analysis.
Thermal Analysis (DSC/TGA)
Application Note
Thermal analysis techniques are used to characterize the physical properties of this compound. Differential Scanning Calorimetry (DSC) is used to determine its melting point and identify polymorphic transitions. Thermogravimetric Analysis (TGA) is used to assess its thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Experimental Protocol: DSC & TGA
-
Instrumentation: A DSC instrument and a TGA instrument.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic/platinum TGA pan.
-
For DSC, crimp the lid onto the pan. For volatile samples, a hermetically sealed pan may be used.
-
-
DSC Acquisition Parameters:
-
Temperature Program: Heat from ambient temperature (e.g., 25 °C) to a temperature above the expected melt (e.g., 200 °C) at a constant rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
TGA Acquisition Parameters:
-
Temperature Program: Heat from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Data Presentation
| Technique | Parameter | Expected Observation |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak corresponding to the melting of the substance. The free base is often an oil or low-melting solid, while salts are typically crystalline solids with higher melting points. |
| TGA | Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins. |
| TGA | Residue | Percentage of mass remaining at the end of the experiment. For an organic molecule, this should be close to 0%. |
digraph "Thermal Analysis Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];A[label="Weigh Sample (3-5 mg)\ninto TGA/DSC Pan", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Place in Instrument", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Heat at 10 °C/min\nunder N₂ Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Record Data", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="DSC: Heat Flow vs. Temp", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="TGA: Mass % vs. Temp", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Analyze Thermogram\n(Melting Point, Decomposition Temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D; D -> E; D -> F; {E, F} -> G; }
Caption: Workflow for Thermal Analysis (DSC/TGA).
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 23056-29-3 [m.chemicalbook.com]
- 6. N-Phenyl-4-piperidinamine [webbook.nist.gov]
Application Notes and Protocols: 1H and 13C NMR Spectral Data for N-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-phenylpiperidin-4-amine. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the experimental process.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated using computational models and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | Triplet | 2H | Phenyl H (meta) |
| ~6.70 | Doublet | 2H | Phenyl H (ortho) |
| ~6.60 | Triplet | 1H | Phenyl H (para) |
| ~3.60 | Multiplet | 1H | Piperidine CH-N |
| ~3.10 | Multiplet | 2H | Piperidine CH₂-N (equatorial) |
| ~2.70 | Multiplet | 2H | Piperidine CH₂-N (axial) |
| ~2.00 | Multiplet | 2H | Piperidine CH₂-C (equatorial) |
| ~1.50 | Multiplet | 2H | Piperidine CH₂-C (axial) |
| Variable | Broad Singlet | 2H | NH (amine and piperidine) |
Note: The chemical shift of the NH protons is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~147.0 | Phenyl C (ipso) |
| ~129.0 | Phenyl C (meta) |
| ~117.0 | Phenyl C (ortho) |
| ~113.0 | Phenyl C (para) |
| ~50.0 | Piperidine C-N (amine) |
| ~45.0 | Piperidine C-N (ring) |
| ~32.0 | Piperidine C-C |
Experimental Protocols
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the components of this compound.
Caption: Experimental Workflow for NMR Analysis.
Application Notes and Protocols for the Synthesis and Evaluation of CB-1 Receptor Inverse Agonists Utilizing N-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and functional characterization of cannabinoid receptor 1 (CB-1) inverse agonists, with a specific focus on the incorporation of an N-phenylpiperidin-4-amine moiety. The provided methodologies and data are intended to guide researchers in the development of novel compounds targeting the CB-1 receptor for therapeutic applications.
Introduction
The cannabinoid receptor 1 (CB-1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating a multitude of physiological processes, including appetite, pain perception, and mood. While agonists of the CB-1 receptor, such as Δ⁹-tetrahydrocannabinol (THC), are known for their psychoactive effects, inverse agonists produce effects opposite to those of agonists by stabilizing the inactive conformation of the receptor. This mechanism has been a key strategy in the development of therapeutics for conditions like obesity and metabolic disorders.
A prominent class of CB-1 inverse agonists is based on a central pyrazole (B372694) scaffold, exemplified by rimonabant. Structure-activity relationship (SAR) studies have revealed that modifications of the piperidine (B6355638) moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. The use of this compound as a building block offers a versatile platform for creating novel analogs with potentially improved therapeutic profiles. This document outlines the synthetic route to couple this compound derivatives with a key pyrazole carboxylic acid intermediate and details the in vitro functional assays required to characterize their activity as CB-1 receptor inverse agonists.
CB-1 Receptor Signaling Pathway
CB-1 receptors primarily couple to inhibitory G proteins of the Gi/o family. In its basal state, the receptor exhibits some constitutive activity. Agonist binding stabilizes an active conformation, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.
Inverse agonists, in contrast, bind to and stabilize the inactive conformation of the CB-1 receptor. This not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. Consequently, inverse agonism at the CB-1 receptor leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.
Figure 1: CB-1 Receptor Signaling Pathway.
Experimental Protocols
Synthesis of CB-1 Receptor Inverse Agonists
The synthesis of this compound based CB-1 receptor inverse agonists typically involves the amide coupling of a substituted pyrazole carboxylic acid with a suitable this compound derivative.
Figure 2: General Synthetic Workflow.
Protocol 1: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
This protocol describes the synthesis of a key pyrazole carboxylic acid intermediate.
-
Step 1: Hydrazone Formation: To a solution of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (1.0 eq) in toluene (B28343), add a solution of 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Stir the mixture at room temperature for 18 hours.
-
Step 2: Cyclization: Add p-toluenesulfonic acid (catalytic amount) to the reaction mixture and heat to reflux to remove water, ethanol, and toluene via azeotropic distillation. Continue refluxing in toluene for 1 hour.
-
Step 3: Saponification: Cool the reaction mixture to room temperature and filter off any insoluble material. Concentrate the filtrate under reduced pressure to obtain an oil. Dissolve the oil in methanol (B129727) and add potassium hydroxide (B78521) pellets (excess). Stir the mixture at room temperature for 1 hour.
-
Step 4: Acidification and Isolation: Pour the reaction mixture into water and acidify with hydrochloric acid to pH 1.5. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 2: Amide Coupling of Pyrazole Carboxylic Acid with this compound Derivative
This protocol details the coupling of the synthesized pyrazole carboxylic acid with an this compound derivative using HATU as the coupling agent.
-
Materials:
-
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
This compound derivative (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the this compound derivative (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound based CB-1 inverse agonist.
-
In Vitro Functional Assays
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay measures the ability of a compound to modulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
-
Materials:
-
Cell membranes expressing the human CB-1 receptor
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Test compounds and reference inverse agonist (e.g., Rimonabant)
-
-
Procedure:
-
Prepare dilutions of the test compounds and reference inverse agonist.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), and the test compound or vehicle.
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate the plate at 30 °C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of basal [³⁵S]GTPγS binding for each concentration of the test compound. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the basal G protein activity.
-
Protocol 4: cAMP Accumulation Assay
This assay measures the intracellular concentration of cAMP. Since CB-1 receptor activation by agonists inhibits adenylyl cyclase, inverse agonists are expected to increase the basal levels of cAMP.
-
Materials:
-
CHO or HEK293 cells stably expressing the human CB-1 receptor
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to establish a response window)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Test compounds and reference inverse agonist
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37 °C.
-
Add the test compounds or reference inverse agonist at various concentrations and incubate for a further 15-30 minutes. To determine antagonist properties, cells can be co-incubated with a known agonist.
-
(Optional) Add forskolin to a subset of wells to stimulate cAMP production and assess the inhibitory effect of agonists or the reversal by antagonists/inverse agonists.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Determine the fold-increase in basal cAMP levels for each concentration of the test compound. Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal effect.
-
Data Presentation
The following tables summarize representative quantitative data for CB-1 receptor inverse agonists, including those with N-substituted piperidine moieties.
Table 1: CB-1 Receptor Binding Affinities
| Compound | Scaffold | Modification | Ki (nM) for hCB1 | Reference |
| Rimonabant | Pyrazole | N-aminopiperidine | 1.8 | [1] |
| Analog A | Pyrazole | This compound | 5.2 | Fictional |
| Analog B | Pyrazole | N-(4-fluorophenyl)piperidin-4-amine | 3.1 | Fictional |
| Analog C | Pyridine | N-propylcarboxamide | 1.7 | [2] |
Table 2: In Vitro Functional Activity of CB-1 Receptor Inverse Agonists
| Compound | Assay | Parameter | Value (nM) | Reference |
| Rimonabant | [³⁵S]GTPγS | IC₅₀ (inhibition of basal binding) | 25 | [3] |
| Rimonabant | cAMP | EC₅₀ (increase in basal cAMP) | ~100 | Fictional |
| Analog A | [³⁵S]GTPγS | IC₅₀ (inhibition of basal binding) | 45 | Fictional |
| Analog B | cAMP | EC₅₀ (increase in basal cAMP) | 80 | Fictional |
| Analog D | [³⁵S]GTPγS | IC₅₀ (inhibition of basal binding) | 15 | Fictional |
Note: "Fictional" references are used for illustrative purposes where specific data for this compound analogs was not publicly available. Researchers should determine these values experimentally for their novel compounds.
Conclusion
The strategic incorporation of this compound into the scaffold of CB-1 receptor inverse agonists presents a promising avenue for the development of novel therapeutic agents. The detailed synthetic and analytical protocols provided herein offer a comprehensive guide for researchers to synthesize, purify, and characterize new chemical entities targeting the CB-1 receptor. By systematically evaluating the binding affinity and functional activity of these compounds, scientists can advance the understanding of the structure-activity relationships governing CB-1 receptor modulation and identify lead candidates with optimized pharmacological properties for further preclinical and clinical development.
References
Protocol for N-acylation of 4-Anilinopiperidine Derivatives: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-acylation of 4-anilinopiperidine derivatives, a critical transformation in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs.[1][2][3] The protocols outlined below are based on established laboratory procedures, offering guidance on reagent selection, reaction conditions, and purification techniques.
Introduction
N-acylation of the piperidine (B6355638) nitrogen in 4-anilinopiperidine derivatives is a fundamental step in the development of a wide range of biologically active molecules. This reaction involves the introduction of an acyl group onto the secondary amine of the piperidine ring, effectively modifying the compound's structure and, consequently, its pharmacological properties. The choice of acylating agent and reaction conditions can be tailored to synthesize a diverse library of N-acylated products. Common acylating agents include acyl chlorides, acid anhydrides, and chloroformates.[1][4][5]
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes various reported methods for the N-acylation of 4-anilinopiperidine and its analogs, providing a comparative overview of reaction conditions and yields.
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Propionyl chloride | 4-Anilino-N-phenethylpiperidine (ANPP) | Diisopropylethylamine (Hunig's base) | - | - | - | 95 | [5][6] |
| Acetic anhydride | 4-Anilino-N-phenethylpiperidine (ANPP) | Diisopropylethylamine (Hunig's base) | - | - | - | 98 | [6] |
| Ethyl chloroformate | 4-Anilinopiperidine | Triethylamine | Dichloromethane (B109758) | 4-6 hours | 0 °C to RT | - | [1] |
| Propionic anhydride | 4-Anilinopiperidine derivative | - | - | - | - | - | [2] |
| Benzoyl chloride | N-(pyridin-2-ylmethyl)acetamide | Diisopropylethylamine (DIPEA) | Dichloromethane | 3 hours | Room Temp. | 94 | [4] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Two primary methods for the N-acylation of 4-anilinopiperidine derivatives are detailed below: acylation using an acyl chloride and acylation using a carboxylic acid with a coupling agent.
Method 1: N-Acylation using Acyl Chloride
This protocol is a general procedure for the N-acylation of 4-anilinopiperidine derivatives using an acyl chloride in the presence of a base.
Materials:
-
4-Anilinopiperidine derivative (1.0 equivalent)
-
Acyl chloride (e.g., propionyl chloride, benzoyl chloride) (1.05 - 1.3 equivalents)[1][4]
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 equivalents)[1][4]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus and plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 4-anilinopiperidine derivative (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in anhydrous dichloromethane.[1][4]
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.05-1.3 eq.) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[1][4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated product.[1]
Method 2: N-Acylation using Carboxylic Acid and Coupling Agent
Materials:
-
4-Anilinopiperidine derivative (1.0 equivalent)
-
Carboxylic acid (1.0-1.2 equivalents)
-
Coupling agent (e.g., DCC, EDC, HATU) (1.1-1.3 equivalents)
-
Base (e.g., triethylamine, diisopropylethylamine) (optional, depending on the coupling agent)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Other materials as listed in Method 1
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0-1.2 eq.) and the coupling agent (1.1-1.3 eq.) in the anhydrous solvent. If required, add the base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the 4-anilinopiperidine derivative (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: The work-up and purification procedure will vary depending on the coupling agent used. For carbodiimide-based coupling agents, the urea (B33335) byproduct is often removed by filtration. The subsequent work-up and purification steps are similar to those described in Method 1.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the N-acylation reaction.
Caption: Experimental workflow for the N-acylation of 4-anilinopiperidine derivatives.
Caption: Logical relationship of components in the N-acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. osti.gov [osti.gov]
- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-phenylpiperidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylpiperidin-4-amine and its analogs represent a significant class of synthetic opioids, with many exhibiting potent activity at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). As such, the identification and characterization of novel analogs are of profound interest in pain management, addiction studies, and the development of safer opioid therapeutics. High-throughput screening (HTS) is an indispensable tool for the rapid evaluation of large libraries of these compounds to identify promising leads.
These application notes provide detailed protocols for three robust HTS assays suitable for identifying and characterizing this compound analogs that modulate opioid receptor activity: a Calcium Flux Assay, a β-Arrestin Recruitment Assay, and a TR-FRET cAMP Inhibition Assay.
Target Receptors and Signaling Pathways
The primary targets for this compound analogs are opioid receptors, with the µ-opioid receptor being of particular interest. Opioid receptors are Gi/o-coupled GPCRs. Upon agonist binding, the receptor activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling. The Gq-coupled pathway can be leveraged in HTS by using engineered cell lines that couple the Gi-activated receptor to a calcium response.
Below is a diagram illustrating the Gi-coupled signaling pathway for the µ-opioid receptor.
High-Throughput Screening Workflow
A typical HTS campaign for this compound analogs involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The following diagram outlines a general workflow.
Experimental Protocols
Calcium Flux Assay
Principle: This assay utilizes a cell line co-expressing the µ-opioid receptor and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to the release of intracellular calcium. The change in intracellular calcium concentration is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][2]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human µ-opioid receptor and a promiscuous G-protein.
-
Compound Plates: 384-well microplates containing serially diluted this compound analogs.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester).
-
Probenecid (B1678239): To inhibit dye leakage from cells.
-
Reference Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
Reference Antagonist: Naloxone.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate overnight.[1]
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.[3]
-
Compound Addition: Place the cell plate into the fluorescence plate reader. After a baseline fluorescence reading, add the this compound analogs from the compound plate.
-
Signal Detection: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for 3-5 minutes.[1][3]
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation. Calculate the percent activation for each compound relative to the response of the reference agonist DAMGO.
β-Arrestin Recruitment Assay (PathHunter®)
Principle: This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor using enzyme fragment complementation (EFC). The receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment, the fragments combine to form an active enzyme that generates a chemiluminescent signal.[4][5]
Materials:
-
Cell Line: PathHunter® CHO-K1 OPRM1 β-arrestin cells.[4]
-
Compound Plates: 384-well microplates with serially diluted this compound analogs.
-
Cell Plating Reagent: As provided with the assay kit.
-
Detection Reagents: PathHunter® detection reagents.
-
Reference Agonist: DAMGO.
-
Instrumentation: Luminometer.
Protocol:
-
Cell Plating: Plate the PathHunter® cells in a 384-well white-walled microplate at a density of approximately 5,000 cells per well and incubate overnight.[6]
-
Compound Addition: Add the serially diluted this compound analogs to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[4]
-
Signal Detection: Add the PathHunter® detection reagents to each well and incubate at room temperature for 60 minutes.[4]
-
Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Normalize the data to the vehicle control and the maximal response of the reference agonist DAMGO.
TR-FRET cAMP Inhibition Assay (HTRF®)
Principle: This competitive immunoassay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled µ-opioid receptor. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A decrease in the TR-FRET signal indicates an increase in intracellular cAMP, and thus inhibition of the receptor.[7][8]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Compound Plates: 384-well microplates with serially diluted this compound analogs.
-
Stimulation Buffer: As provided with the HTRF® cAMP assay kit.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
HTRF® Reagents: Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
-
Reference Agonist: DAMGO.
-
Instrumentation: HTRF®-compatible plate reader.
Protocol:
-
Cell Plating: Plate cells in a 384-well low-volume white microplate at an optimized density and incubate overnight.
-
Compound and Forskolin Addition: Add the this compound analogs to the cells, followed by the addition of forskolin to stimulate cAMP production. Incubate for 30 minutes at room temperature.[9]
-
Lysis and Detection: Add the HTRF® detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) to lyse the cells and initiate the detection reaction. Incubate for 1 hour at room temperature.[7]
-
Signal Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. A decrease in this ratio indicates agonist activity. Determine the IC50 values for active compounds.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and concise manner to facilitate comparison between compounds. The following tables provide examples of how to present data from the described assays.
Table 1: Primary HTS Results for this compound Analogs in a Calcium Flux Assay
| Compound ID | Concentration (µM) | % Activation (vs. DAMGO max) | Hit (Yes/No) |
| Analog-001 | 10 | 95.2 | Yes |
| Analog-002 | 10 | 5.1 | No |
| Analog-003 | 10 | 78.6 | Yes |
| ... | ... | ... | ... |
| DAMGO | 1 | 100.0 | - |
| Naloxone | 10 | 0.0 | - |
Table 2: Dose-Response Data for Confirmed Hits in Secondary Assays
| Compound ID | Assay | EC50 / IC50 (nM) | Emax (% of DAMGO) |
| Analog-001 | |||
| Calcium Flux | 15.3 | 98.1 | |
| β-Arrestin | 45.8 | 85.3 | |
| cAMP Inhibition | 22.1 | 92.5 | |
| Analog-003 | |||
| Calcium Flux | 89.7 | 80.2 | |
| β-Arrestin | 250.1 | 65.7 | |
| cAMP Inhibition | 115.4 | 75.9 |
Table 3: Summary of Pharmacological Parameters for Lead Compounds
| Compound ID | µ-Opioid Receptor Binding Affinity (Ki, nM) | Calcium Flux (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | cAMP Inhibition (IC50, nM) | Bias Factor (vs. β-Arrestin) |
| Analog-001 | 5.2 | 15.3 | 45.8 | 22.1 | 2.99 |
| Analog-003 | 21.8 | 89.7 | 250.1 | 115.4 | 2.79 |
| DAMGO | 1.5 | 8.9 | 12.3 | 10.1 | 1.38 |
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for the high-throughput screening of this compound analogs targeting opioid receptors. By employing a combination of calcium flux, β-arrestin recruitment, and cAMP inhibition assays, researchers can effectively identify and characterize novel compounds with desired pharmacological profiles, paving the way for the development of next-generation therapeutics.
References
- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. PathHunter® Rat OPRM1 (Opioid mu) β-Arrestin Cell-Based Assay Kit (CHO-K1) [emea.discoverx.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. youtube.com [youtube.com]
Application Note: A Detailed Protocol for the Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperidine (B6355638) and its derivatives are crucial heterocyclic amines found in a wide range of natural products and synthetic pharmaceuticals, exhibiting potent biological activities as analgesics, antipsychotics, and antihistamines.[1][2] Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique for characterizing these compounds.[3] As a "soft ionization" method, ESI is highly effective at generating intact molecular ions from liquid samples, which can then be fragmented to provide detailed structural information.[4] This application note provides a comprehensive experimental protocol for the qualitative and quantitative analysis of piperidine derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the necessary steps from sample preparation to data acquisition for the successful analysis of piperidine derivatives.
Sample and Standard Preparation
Accurate sample and standard preparation are critical for reliable results. The basicity of the piperidine nitrogen makes it readily protonated, so positive ionization mode is typically used.[5]
Protocol 1.1: Preparation of Stock and Working Standards (For Pure Compounds)
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the piperidine derivative reference standard and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) in a volumetric flask.[1]
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase or initial LC conditions solvent to prepare a series of working standards for constructing a calibration curve.[1] For high-sensitivity quantitative methods, this range can be as low as 0.03 - 400 ng/mL.[2]
-
Filtration: Before analysis, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.[5]
Protocol 1.2: Sample Extraction from Plasma (Protein Precipitation) This protocol is suitable for extracting piperidine compounds from biological plasma samples.[2]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add an appropriate volume (e.g., 20 µL) of an internal standard solution, which is often a deuterated analog of the analyte.[2]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[2]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[2]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid), vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific piperidine derivatives.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
|---|---|
| Column | C18 (e.g., 3.9 x 100 mm, 5 µm)[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Optimized for specific analyte separation |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Injection Volume | 1 - 5 µL[1] |
| Column Temperature | 30 - 40 °C[1] |
Table 2: Recommended Electrospray Ionization-Mass Spectrometry (ESI-MS) Parameters
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Positive Ion Mode[1][5] |
| Capillary Voltage | 2 - 5 kV[8] |
| Source Temperature | 80 - 120 °C[9] |
| Nebulizer Pressure | 20 - 45 psig (dependent on flow rate)[10] |
| Drying Gas Flow | Dependent on LC flow rate |
| Scan Type | Full Scan (for identification), MRM (for quantification) |
| Scan Range (Full Scan) | m/z 100 - 1000[1] |
| Collision Gas | Argon (Ar) or Nitrogen (N₂)[3][9] |
Data Acquisition and Analysis
-
Initial Identification: Begin by performing a full scan analysis to determine the mass-to-charge ratio (m/z) of the precursor ion, which is typically the protonated molecule [M+H]⁺.[1][5]
-
Structural Elucidation: Conduct a product ion scan on the selected precursor ion. This involves subjecting the precursor ion to collision-induced dissociation (CID) to generate fragment ions, providing structural information.[1][11] Common fragmentation pathways include the neutral loss of small molecules like water (H₂O).[1][3]
-
Quantitative Analysis: For quantification, develop a Multiple Reaction Monitoring (MRM) method.[1][2] This involves monitoring specific and intense transitions from the precursor ion to a product ion. Construct a calibration curve by plotting the peak areas of the standards against their concentrations to determine the analyte concentration in unknown samples.[1]
Data Presentation
Quantitative analysis relies on identifying unique precursor-product ion transitions. The following table summarizes established MRM transitions for representative piperidine-containing pharmaceuticals.
Table 3: Example MRM Transitions for Piperidine Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Piperidine | 86.1 | 70.1 | 15[2] |
| Ropivacaine | 275.2 | 126.1 | 20[2] |
| Fentanyl | 337.2 | 188.2 | 25[2] |
| Haloperidol | 376.2 | 165.1 | 30[2] |
| Risperidone | 411.2 | 191.1 | 35[2] |
Visualizations
The following diagrams illustrate the experimental workflow and a core principle of tandem mass spectrometry for analyzing piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. scielo.br [scielo.br]
- 10. agilent.com [agilent.com]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aminohaloboranes using N-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel aminohaloborane derived from N-phenylpiperidin-4-amine. While this specific reaction is not extensively documented, the following procedures are based on established principles of amine-borane and aminohaloborane synthesis.[1][2][3] This document offers a comprehensive guide for researchers interested in exploring the synthesis and potential applications of this new chemical entity in medicinal chemistry and drug discovery.[4]
Introduction
Aminohaloboranes are a class of organoboron compounds that have found utility as reagents in organic synthesis.[5][6][7] The incorporation of a boron moiety into drug-like scaffolds is a strategy of growing interest in medicinal chemistry, as boron-containing compounds have shown a wide range of biological activities.[3][4] this compound is a valuable building block in pharmaceutical synthesis, serving as a scaffold for various therapeutic agents.[8][9] The synthesis of an aminohaloborane from this compound would generate a novel compound with potential for further functionalization and evaluation in drug discovery programs.
This protocol details a proposed method for the synthesis of (N-phenylpiperidin-4-yl)aminodichloroborane through the reaction of this compound with a dichloroborane source.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. All glassware should be oven-dried prior to use. Anhydrous solvents are required.
Synthesis of (N-phenylpiperidin-4-yl)aminodichloroborane
This procedure is adapted from general methods for the synthesis of aminohaloboranes from secondary amines.
Reaction Scheme:
Procedure:
-
To a dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (B109758) (DCM) (approximately 20 mL per gram of amine).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dichloroborane dimethyl sulfide (B99878) complex (BHCl₂·S(CH₃)₂) (1.1 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/DCM) or by column chromatography on silica (B1680970) gel under an inert atmosphere.
Characterization
The structure of the synthesized (N-phenylpiperidin-4-yl)aminodichloroborane should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Shifts in the aromatic and piperidine (B6355638) protons compared to the starting amine. Broadening of the N-H proton signal, or its disappearance upon B-N bond formation. |
| ¹³C NMR | Shifts in the carbon signals of the phenyl and piperidine rings upon coordination to the boron center. |
| ¹¹B NMR | A characteristic signal for a tricoordinate boron atom in an aminoborane (B14716983) environment. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the product. Isotopic pattern for boron and chlorine should be observable. |
| FT-IR | Appearance of a B-N stretching frequency. |
Data Presentation
Table 1: Reagents and Proposed Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Solvent | Temperature | Time |
| This compound | 176.26 | 1.0 | User-defined | Anhydrous DCM | -78 °C to RT | 12 h |
| Dichloroborane dimethyl sulfide complex | 142.89 | 1.1 | Calculated | Anhydrous DCM | -78 °C to RT | 12 h |
Mandatory Visualizations
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminohaloborane in Organic Synthesis. Simple Synthesis of Indoles. [combichemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]
- 9. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-phenylpiperidin-4-amine
Welcome to the technical support center for the synthesis of N-phenylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase reaction yield and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two most common and effective methods for the synthesis of this compound are Reductive Amination and Buchwald-Hartwig Amination. Reductive amination involves the reaction of a piperidone derivative with aniline (B41778) in the presence of a reducing agent. Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a piperidine (B6355638) derivative and an aryl halide.
Q2: Which synthetic route is more suitable for my research?
The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and tolerance of functional groups on your specific substrates. Reductive amination is often a cost-effective and straightforward approach, while the Buchwald-Hartwig amination offers broad substrate scope and functional group tolerance.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound for the two primary methods.
Method 1: Reductive Amination
Reductive amination is a widely used method for forming carbon-nitrogen bonds. In the synthesis of this compound, it typically involves the reaction of a 4-piperidone (B1582916) derivative with aniline to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[2]
Troubleshooting: Low Yield in Reductive Amination
Q3: My reductive amination reaction is resulting in a low yield. What are the potential causes and solutions?
Low yields in reductive amination can arise from several factors, including inefficient imine/iminium ion formation, choice of reducing agent, improper reaction conditions, or competing side reactions.[3][4]
| Potential Cause | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | The formation of the imine intermediate is a pH-dependent equilibrium. Operate in a mildly acidic pH range (4-6) by adding a catalytic amount of acetic acid to facilitate this step.[3][5] If the medium is too acidic, the aniline will be protonated and non-nucleophilic. |
| Inappropriate Reducing Agent | Strong reducing agents like sodium borohydride (B1222165) can reduce the starting piperidone before imine formation. Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] |
| Sub-optimal Reaction Temperature | The reaction may be too slow at room temperature. Consider a moderate increase in temperature to drive the reaction to completion, but be cautious of potential side reactions at higher temperatures. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed before workup. |
| Moisture in the Reaction | The presence of excess water can hydrolyze the imine intermediate and deactivate the reducing agent. Ensure the use of anhydrous solvents and reagents. |
Troubleshooting: Side Product Formation in Reductive Amination
Q4: I am observing significant side products in my reductive amination. What are they and how can I minimize them?
The most common side product is the alcohol resulting from the reduction of the starting piperidone. Over-alkylation of the product is also possible if the starting amine can react further.
| Side Product | Potential Cause | Recommended Solution |
| 4-hydroxypiperidine derivative | The reducing agent is reducing the ketone starting material. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃. Alternatively, pre-form the imine before adding the reducing agent.[4] |
| Di-phenylated piperidine | The product amine reacts with another molecule of the piperidone. | This is less common with aniline but can be minimized by using a slight excess of aniline and ensuring efficient reduction of the initial imine. |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] For the synthesis of this compound, this typically involves the reaction of 4-aminopiperidine (B84694) with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene).
Troubleshooting: Low Yield in Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Low yields in Buchwald-Hartwig amination can be due to an inactive catalyst, improper choice of ligand or base, or unsuitable reaction conditions.[8]
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Catalyst Inactivation | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. | | Incorrect Ligand Choice | The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. For coupling with piperidines, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.[9] | | Sub-optimal Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used. Ensure the base is fresh and anhydrous. | | Low Reaction Temperature | Aryl chlorides, in particular, may require higher temperatures to react. If using an aryl bromide with no success at lower temperatures, a moderate increase in temperature (e.g., to 80-110 °C) may be necessary.[10] | | Incorrect Solvent | Toluene, dioxane, and THF are commonly used and effective solvents. Avoid using chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[8] |
Troubleshooting: Side Product Formation in Buchwald-Hartwig Amination
Q6: What are the common side products in a Buchwald-Hartwig amination and how can I avoid them?
Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl compounds.
| Side Product | Potential Cause | Recommended Solution |
| Benzene (from hydrodehalogenation) | Reduction of the aryl halide starting material. | Ensure a strictly inert atmosphere to minimize sources of hydrogen. Certain bases or impurities can also exacerbate this side reaction. |
| Biphenyl (from homocoupling) | Coupling of two aryl halide molecules. | This is more common with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2) and use a ligand that favors C-N reductive elimination.[8] |
Quantitative Data Summary
The following tables provide a summary of reported yields for the synthesis of this compound and its derivatives under various conditions.
Table 1: Reductive Amination Yields
| Starting Piperidone | Aniline Derivative | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | DCE | 84 | [11] |
| N-phenethyl-4-piperidone | Aniline | NaBH(OAc)₃ | Toluene | 62-88 | [12][13] |
| N-[2-(2-thienyl)ethyl]-4-piperidinone | Aniline | NaBH(OAc)₃ | Not specified | 87 | [5] |
| 1-benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | Not specified, but a common procedure | [14] |
| 1-benzyl-4-piperidone | Aniline | Catalytic Hydrogenation | Methanol/Ethanol | Not specified, but a common procedure | [14] |
Table 2: Buchwald-Hartwig Amination Yields
| Piperidine Derivative | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| Piperidine | Bromobenzene | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | Good to Excellent | [15] |
| Morpholine | 4-bromotoluene | (NHC)Pd(allyl)Cl | N/A | NaOt-Bu | Dioxane | 98 | [16] |
| Piperidine | 4-bromoanisole | (NHC)Pd(allyl)Cl | N/A | NaOt-Bu | Dioxane | 93 | [16] |
Experimental Protocols
Protocol 1: Reductive Amination using N-Boc-4-piperidone and Aniline
This two-step protocol involves the reductive amination followed by the deprotection of the Boc group.
Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate [11][17]
-
To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (B109758) (DCM) or dichloroethane (DCE), add acetic acid (1.0 eq).
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 2M NaOH.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Step 2: Boc Deprotection [1][11]
-
Dissolve the Boc-protected amine from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, the solvent can be removed under reduced pressure. If HCl was used, the product will likely precipitate as the hydrochloride salt, which can be collected by filtration and washed with diethyl ether.
Protocol 2: Buchwald-Hartwig Amination of 4-Aminopiperidine with Bromobenzene
This protocol is a general guide and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the flask and purge with an inert gas (argon or nitrogen).
-
Add anhydrous toluene, followed by 4-aminopiperidine (1.2 eq) and bromobenzene (1.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reductive Amination Pathway
Caption: Synthetic pathway for this compound via reductive amination.
Buchwald-Hartwig Amination Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 13. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. rsc.org [rsc.org]
- 17. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 4-Anilinopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilinopiperidine. The content focuses on identifying and mitigating common byproducts and impurities encountered during the synthesis, particularly through the widely used reductive amination of N-Boc-4-piperidone with aniline (B41778).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-anilinopiperidine?
A1: The most prevalent and dependable method for the synthesis of 4-anilinopiperidine is the reductive amination of a 4-piperidone (B1582916) derivative with aniline. Specifically, the reaction of tert-butyl 4-oxo-1-piperidinecarboxylate (N-Boc-4-piperidone) with aniline in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is widely employed due to its high selectivity and good yields.
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The primary byproducts in the reductive amination synthesis of 4-anilinopiperidine include:
-
Unreacted Starting Materials: Residual N-Boc-4-piperidone and aniline can be present if the reaction does not go to completion.
-
Overalkylation Product: The formation of N,N-bis(1-Boc-piperidin-4-yl)aniline is a potential side reaction where the product amine reacts further with the starting piperidone.
-
Imine Intermediate: Incomplete reduction can lead to the presence of the intermediate imine, N-(1-Boc-piperidin-4-ylidene)aniline.
-
Reduced Starting Material: Although less common with a selective reducing agent like STAB, the reduction of the N-Boc-4-piperidone carbonyl group to a hydroxyl group can occur.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. An appropriate solvent system for TLC analysis is a mixture of ethyl acetate (B1210297) and hexanes.[1]
Q4: What are the recommended purification methods for 4-anilinopiperidine?
A4: The purification of 4-anilinopiperidine and its protected precursors typically involves column chromatography on silica (B1680970) gel.[2] Recrystallization is another effective method for obtaining a high-purity product. For instance, 1-(2-phenethyl)-4-anilinopiperidine, a related compound, can be recrystallized from solvents like 1-propanol (B7761284) or 2-butanol.[1] For the crude product of the N-Boc protected 4-anilinopiperidine, a workup with a saturated aqueous solution of sodium bicarbonate followed by extraction with dichloromethane (B109758) is recommended before chromatographic purification.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-anilinopiperidine via reductive amination.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Anilinopiperidine | Incomplete imine formation. | The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like molecular sieves to remove water.[1] |
| Inactive reducing agent. | Sodium triacetoxyborohydride (STAB) is hygroscopic and can lose activity if not stored properly. Use freshly opened or properly stored STAB. | |
| Suboptimal pH. | The reaction is typically carried out in the presence of a weak acid like acetic acid to facilitate imine formation. Ensure the appropriate stoichiometry of the acid is used. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | Allow the reaction to proceed for a longer duration or consider a modest increase in temperature, while monitoring for byproduct formation. |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants. | |
| Significant Amount of Overalkylation Product | High concentration of the amine product relative to the starting piperidone. | Use a stoichiometric amount or a slight excess of the aniline relative to the N-Boc-4-piperidone. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely by TLC and stop it once the starting materials are consumed to minimize the formation of the dialkylated byproduct. | |
| Presence of Imine Intermediate | Incomplete reduction. | Add the reducing agent in portions to ensure it is in excess. Ensure the reducing agent is active. |
| Steric hindrance. | If using substituted anilines or piperidones, steric hindrance can slow down the reduction. A longer reaction time or a more potent, yet selective, reducing agent might be necessary. |
Experimental Protocols
Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate
This protocol is adapted from a documented synthesis of fentanyl intermediates.[4]
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add STAB (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Main synthetic pathway for 4-anilinopiperidine and common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 4-anilinopiperidine synthesis.
References
Technical Support Center: Purification of Crude N-phenylpiperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-phenylpiperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 1-benzyl-4-piperidone or 1-Boc-4-piperidone, aniline, and reagents from previous steps.[1][2] Side-products from incomplete reactions or side reactions can also be present. For instance, in syntheses involving reductive amination, partially reacted intermediates may be observed. If the compound has been stored for a prolonged period or exposed to air, oxidation byproducts might also be present, which can cause discoloration.
Q2: Which purification technique is most suitable for my needs?
A2: The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization: This is a cost-effective method for purifying crystalline solids on a large scale, particularly for removing insoluble and some soluble impurities.[3]
-
Column Chromatography: This technique offers high resolution for a wide range of impurities and is adaptable to various scales.[3][4] It is particularly useful for removing closely related impurities that are difficult to separate by recrystallization.
-
Acid-Base Extraction: This is an effective method for separating the basic this compound from neutral or acidic impurities.[5][6]
-
Preparative HPLC: This method provides the highest resolution and purity, making it ideal for final polishing steps or for purifying very small quantities of the compound. However, it is expensive and not suitable for large-scale purification.[3]
Q3: How can I remove colored impurities from my crude product?
A3: Colored impurities, often resulting from oxidation, can sometimes be removed by recrystallization with the addition of activated charcoal. However, distillation under reduced pressure can be a more effective method for obtaining a colorless, solid product.[7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at +5°C.[8] For long-term stability, storage at -20°C is also suggested.
Troubleshooting Guides
Issue 1: Recrystallization Problems
Q: My this compound is not crystallizing or is oiling out. What should I do?
A: This is a common issue that can be addressed by following these steps:
-
Ensure appropriate solvent selection: The ideal solvent should dissolve the compound when hot but not when cold. A patent for refining similar 4-anilinopiperidine compounds suggests using alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), ethers (diethyl ether, isopropyl ether), or mixtures of these.[9]
-
Try a solvent/anti-solvent system: If a single solvent is not effective, dissolve the crude product in a minimal amount of a good solvent (in which it is highly soluble) and then slowly add an anti-solvent (in which it is poorly soluble) until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Increase concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Cool slowly: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool to room temperature slowly and then place it in an ice bath or refrigerator.
Issue 2: Column Chromatography Challenges
Q: I am observing significant tailing of my compound on the silica (B1680970) gel column. How can I improve the separation?
A: this compound is a basic compound, and its interaction with the acidic silanol (B1196071) groups on the surface of silica gel can cause peak tailing.[4]
-
Use a basic modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.[4]
-
Use deactivated silica: Alternatively, use commercially available deactivated silica gel for your column.[4]
Q: I am losing a significant amount of my product on the column. What could be the reason?
A: Product loss during column chromatography can occur due to irreversible adsorption onto the stationary phase.
-
Deactivate the silica gel: As mentioned above, the basic nature of the amine can lead to strong adsorption on acidic silica. Using a basic modifier in the eluent can help mitigate this.[4]
-
Avoid highly polar solvents: While a polar solvent is needed for elution, using an excessively polar mobile phase can sometimes lead to issues with separation and recovery. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A suitable mobile phase is often a mixture of a chlorinated solvent like dichloromethane (B109758) (DCM) and an alcohol like methanol (B129727) (MeOH).[4]
Issue 3: Purity and Yield
Q: After purification, my compound is still not pure. What are my options?
A: If a single purification technique does not yield the desired purity, a combination of methods can be employed.
-
Sequential Purification: For example, you can perform an acid-base extraction to remove neutral or acidic impurities, followed by recrystallization or column chromatography to remove other closely related impurities.
-
Salt Formation and Recrystallization: A patented method for purifying similar compounds involves converting the free base into an acid salt, recrystallizing the salt, converting it back to the free base, forming a different acid salt, and recrystallizing it again. This process can significantly improve purity.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Recrystallization | >98%[3] | 60-80%[3] | High | Cost-effective, scalable, removes insoluble impurities.[3] | Dependent on the impurity profile; may not remove closely related impurities.[3] |
| Column Chromatography | >99%[3] | 70-90%[3] | Medium | High resolution for a wide range of impurities, adaptable.[3] | Requires significant solvent volumes, can be time-consuming.[3] |
| Acid-Base Extraction | Variable | >90% | High | Excellent for removing neutral and acidic impurities, simple.[5][6] | Does not remove other basic impurities. |
| Preparative HPLC | >99.5%[3] | 50-70%[3] | Low | Highest achievable resolution and purity, ideal for final polishing.[3] | Expensive, not suitable for large-scale purification.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents. A mixture of an alcohol and a ketone or an alcohol and an ether can be effective.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common system is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Add about 0.5% triethylamine (TEA) to the solvent system to prevent tailing. The ideal Rf value for the product should be around 0.2-0.4.[4]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an acidic solution (e.g., 1 M HCl).[5][6] The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10).[5] This will deprotonate the amine salt, causing the free base to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified this compound.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified product.[6]
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound (4-Anilinopiperidine) [lgcstandards.com]
- 9. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
Troubleshooting low yield in Strecker-type condensation of piperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Strecker-type condensation of piperidone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Strecker-type condensation of an N-substituted 4-piperidone (B1582916) is resulting in a very low yield of the desired α-aminonitrile. What are the most common causes?
Low yields in the Strecker condensation of piperidones can stem from several factors, primarily related to the reduced reactivity of ketones compared to aldehydes and the stability of the intermediates. The most common culprits include:
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between the piperidone and the amine to form the imine intermediate is a critical, and often rate-limiting, step.[1][2] Ketones, like piperidone, are sterically more hindered and electronically less electrophilic than aldehydes, making this equilibrium less favorable.[3]
-
Steric Hindrance: The bulky nature of the piperidone ring and potentially large N-substituents can sterically hinder the approach of both the amine and the cyanide nucleophile.
-
Inappropriate pH: The reaction is promoted by acid, which is required to protonate the carbonyl and facilitate the dehydration step to form the iminium ion.[4] However, if the pH is too low, the amine nucleophile will be excessively protonated and non-nucleophilic. Conversely, if the pH is too high, the formation of the iminium ion will be slow.
-
Choice of Cyanide Source: The reactivity and solubility of the cyanide source can significantly impact the reaction's success. Common sources like KCN or NaCN have poor solubility in many organic solvents, while others like trimethylsilyl (B98337) cyanide (TMSCN) may require specific catalysts or conditions.[5]
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Ketone-based Strecker reactions are often more sluggish and may require elevated temperatures or longer reaction times compared to those with aldehydes.[5]
Q2: How can I improve the initial imine formation with piperidone?
To drive the equilibrium towards the imine intermediate, consider the following strategies:
-
Acid Catalysis: The use of a suitable acid catalyst is essential. While ammonium (B1175870) chloride (NH₄Cl) is commonly used, other acids like glacial acetic acid or p-toluenesulfonic acid (TsOH·H₂O) have been reported to be effective, particularly in aqueous conditions.[1][6]
-
Dehydration: Removing water as it is formed can shift the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), although this is more common in non-aqueous setups.
-
Pre-formation of the Imine: In some cases, it may be beneficial to pre-form the imine by reacting the piperidone and the amine first, with azeotropic removal of water, before adding the cyanide source.
Q3: What is the optimal cyanide source for my reaction, and are there safer alternatives?
The choice of cyanide source is critical and depends on your reaction conditions.
-
Alkali Metal Cyanides (KCN, NaCN): These are inexpensive but their low solubility in organic solvents can be a limitation.[6] They are often used in aqueous or biphasic systems.[2][6]
-
Trimethylsilyl Cyanide (TMSCN): This is a popular alternative with better solubility in organic solvents.[6] It often requires a Lewis acid catalyst to promote the reaction.
-
Acetone Cyanohydrin: Can be used as an in-situ source of HCN.
-
"Green" Cyanide Sources: For safety and environmental reasons, alternatives to highly toxic cyanides have been explored. Potassium hexacyanoferrate(II) or (III) can be used as a less toxic source of cyanide in situ.[5]
Q4: My reaction seems to be stalling. Should I increase the temperature or extend the reaction time?
Ketone-based Strecker reactions are generally slower than those with aldehydes.[5]
-
Reaction Time: It is not uncommon for these reactions to require extended periods, from several hours to over a day. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[6] However, excessive heat can promote side reactions or decomposition of the product. Optimization of the temperature is often necessary on a case-by-case basis.[5]
Q5: I suspect side reactions are occurring. What are the likely byproducts?
Several side reactions can reduce the yield of the desired α-aminonitrile:
-
Cyanohydrin Formation: The cyanide ion can directly attack the piperidone carbonyl to form a cyanohydrin. This is a competing equilibrium and is generally reversible.
-
Retro-Strecker Reaction: The formed α-aminonitrile can undergo a retro-Strecker reaction, reverting to the imine and cyanide, especially if the product is not stable under the reaction conditions.[5]
-
Aldol-type Reactions: Under certain basic or acidic conditions, the piperidone could potentially undergo self-condensation, although this is less common under typical Strecker conditions.
Data on Strecker Reaction of Piperidone Derivatives
The following table summarizes yields reported in the literature for the Strecker-type condensation of N-substituted piperidones under various conditions.
| N-Substituent | Amine | Ketone | Cyanide Source | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Phenethyl | Aniline (B41778) | N-Phenethyl-4-piperidone | KCN | Acetic Acid | Water/Acetic Acid | 45 | 45 | 21 |
| N-Methyl | Aniline | N-Methyl-4-piperidone | TMSCN | Acetic Acid | Acetic Acid | < 40 | 0.5 | 96.4 |
| N-Benzyl | Aniline | N-Benzyl-4-piperidone | TMSCN | Acetic Acid | Acetic Acid | < 40 | 0.5 | 76.2 |
Data sourced from literature.[6]
Experimental Protocols
General Protocol for Strecker Reaction of an N-Substituted-4-Piperidone with TMSCN
This protocol is adapted from a reported synthesis of N-benzyl-4-anilino-4-cyanopiperidine.[6]
Materials:
-
N-substituted-4-piperidone (1.0 eq)
-
Aniline (or other primary amine) (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.0 eq)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide (B78521)
-
Crushed ice
Procedure:
-
To a stirred solution of the N-substituted 4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over a 10-minute period.
-
Maintain the temperature below 40 °C during the addition using a cold-water bath.
-
Stir the solution for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture into a beaker containing a cold ammonium hydroxide mixture (e.g., 100 mL of concentrated NH₄OH and 100 g of crushed ice).
-
Slowly add additional concentrated ammonium hydroxide until the pH of the mixture reaches 10.
-
The product may precipitate as a solid and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the Strecker-type condensation of piperidone.
Caption: Troubleshooting workflow for low yield.
General Strecker Reaction Pathway for Piperidone
This diagram outlines the key steps in the Strecker-type condensation of a generic N-substituted 4-piperidone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
Technical Support Center: Optimizing Reductive Amination of Piperidone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of piperidone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination with piperidone derivatives?
A1: The reductive amination of a piperidone derivative with a primary or secondary amine is a two-step process that is often carried out in a single pot.[1] First, the amine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This step is frequently catalyzed by a weak acid, which protonates the carbonyl oxygen and increases its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine) or an iminium ion. In the second step, a reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final substituted piperidine (B6355638) product.[1]
Q2: Which reducing agents are most commonly used for the reductive amination of piperidones?
A2: The most frequently employed reducing agents are borohydride (B1222165) derivatives. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are all common choices. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is also a viable and often scalable method.[1]
Q3: How do I choose the appropriate reducing agent for my reaction?
A3: The choice of reducing agent depends on the specific substrates and desired reaction conditions.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent that is effective for a wide range of piperidones and amines, including those with acid-sensitive functional groups.[1][2] It is often the preferred reagent due to its high selectivity for the iminium ion over the starting ketone, which minimizes side reactions.[1]
-
Sodium cyanoborohydride (NaBH₃CN) is another mild and selective reducing agent that works well under slightly acidic conditions (pH 5-6).[3] However, it is highly toxic and can generate hydrogen cyanide gas, so it must be handled with extreme caution.[2]
-
Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent. Its higher reactivity means it can also reduce the starting piperidone, so it is typically added after the imine has been allowed to form completely.[4]
-
Catalytic Hydrogenation is an excellent option for large-scale synthesis and is considered a greener alternative.[5] However, it may not be compatible with substrates containing functional groups that can also be reduced, such as alkenes or nitro groups.
Q4: What are the optimal reaction conditions for reductive amination of piperidones?
A4: Optimal conditions are substrate-dependent, but some general guidelines apply:
-
Solvent: Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727) are common solvents. For NaBH(OAc)₃, non-protic solvents like DCM or DCE are preferred.[4] Methanol is often used with NaBH₃CN.[4]
-
Temperature: Most reductive aminations can be carried out at room temperature.[1] For less reactive or sterically hindered substrates, gentle heating may be required to facilitate imine formation.
-
pH: A slightly acidic environment (pH 5-7) is generally favorable for imine formation. This is often achieved by adding a catalytic amount of acetic acid.[1]
Q5: My reaction is not working or giving a low yield. What should I troubleshoot?
A5: Low yields can be due to several factors. The first step is to determine if the imine intermediate is forming. This can be monitored by TLC, LC-MS, or NMR. If imine formation is poor, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water and drive the equilibrium. If the imine is forming but the product is not, the issue may be with the reduction step. Ensure your reducing agent is active and that you are using the correct stoichiometry. For sterically hindered substrates, a more reactive reducing agent or elevated temperatures might be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete imine/iminium ion formation. | - Add a catalytic amount of acetic acid to promote dehydration.[1]- Remove water using molecular sieves or azeotropic distillation.[6]- For challenging substrates, consider using a Lewis acid catalyst like Ti(OiPr)₄.[4] |
| Ineffective reduction of the imine/iminium ion. | - Verify the activity of the reducing agent.[7]- Increase the stoichiometry of the reducing agent.- Switch to a more powerful reducing agent (e.g., from NaBH(OAc)₃ to NaBH₄, after imine formation).- For sterically hindered substrates, increase the reaction temperature.[6] | |
| Formation of Side Products | Reduction of the starting piperidone to the corresponding alcohol. | - Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the iminium ion.[1]- If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[4] |
| Over-alkylation of primary amine substrates to form a tertiary amine. | - Use a slight excess of the primary amine.[1]- Perform the reaction in two separate steps: first, form and isolate the imine, then reduce it. | |
| Difficult Product Purification | Product co-elutes with starting materials or byproducts. | - Employ acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent.- Consider derivatizing the product to alter its polarity for easier separation.- For challenging separations, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary. |
| Product streaking on silica (B1680970) gel column. | - Add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent to suppress the interaction of the amine with the acidic silica gel. |
Data Presentation: Comparison of Reducing Agents
The following table provides a comparative overview of common reducing agents for the reductive amination of N-protected 4-piperidones. Yields are representative and can vary based on the specific amine and reaction conditions.
| Piperidone Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-piperidone | Aniline (B41778) | NaBH(OAc)₃ | Dichloromethane | ~95% | [6] |
| N-Boc-4-piperidone | 3,4-dichloroaniline | Not Specified | (CH₂)₂Cl₂ | 72% | [8] |
| N-Benzyl-4-piperidone | Aniline | NaBH(OAc)₃ | Dichloromethane | High | [1] |
| N-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | Good | [1] |
| N-Benzyl-4-piperidone | Various | H₂/Pd-C | Methanol | Good | [1] |
| 1-(2-Phenethyl)-4-piperidone | Aniline | NaBH₃CN | Methanol | Quantitative | [9] |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline using NaBH(OAc)₃
This protocol is adapted from the synthesis of a fentanyl intermediate.[6]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic Acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Protocol 2: Reductive Amination of N-Benzyl-4-piperidone with Aniline using NaBH₃CN
This protocol is a general method for the reductive amination of N-benzyl-4-piperidone.[1]
Materials:
-
N-Benzyl-4-piperidone
-
Aniline
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) in portions to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-4-(phenylamino)piperidine.
Visualizations
Caption: General experimental workflow for one-pot reductive amination.
Caption: Troubleshooting logic for low-yield reductive amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. LC-NMR-MS in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring N-oxide Formation in Piperidine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the monitoring of N-oxide formation in reactions involving piperidine (B6355638) moieties. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the monitoring of piperidine N-oxide formation.
Question: My LC-MS analysis shows a weak or inconsistent signal for the piperidine N-oxide. What could be the cause?
Answer: A weak or inconsistent signal for your piperidine N-oxide in LC-MS analysis can stem from several factors related to the compound's stability and the analytical method itself.
-
Thermal Instability: N-oxides can be thermally labile and may degrade in the high-temperature environment of the mass spectrometer's ion source.[1]
-
In-source Fragmentation: The N-O bond is susceptible to cleavage, leading to in-source fragmentation. This can result in the detection of the parent amine's mass, misleading the analysis. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be used to distinguish N-oxides, as they may produce characteristic [M+H-O]+ ions that are not observed with hydroxylated metabolites.[2]
-
Suboptimal Ionization: Electrospray ionization (ESI) is commonly used, but its efficiency can be highly dependent on the mobile phase composition and pH. Ensure the mobile phase promotes the formation of [M+H]+ ions.
-
Improper Sample Preparation: Inefficient extraction or the presence of interfering matrix components can suppress the signal.
Troubleshooting Steps:
-
Optimize MS Source Conditions: Lower the ion source temperature to minimize thermal degradation.
-
Evaluate Different Ionization Techniques: If available, try APCI to check for the characteristic loss of an oxygen atom.
-
Adjust Mobile Phase: Modify the mobile phase composition and pH to enhance the ionization of the N-oxide. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can be beneficial.
-
Refine Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[3]
Question: I am having difficulty distinguishing the piperidine N-oxide from a hydroxylated analog. How can I confirm the identity?
Answer: Distinguishing between an N-oxide and a hydroxylated isomer, which have the same nominal mass, is a common challenge. Several analytical techniques can be employed for unambiguous identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can be diagnostic. While aliphatic hydroxylated compounds often show a significant loss of water (18 Da), N-oxides typically exhibit a less prominent water loss.[2] Under APCI conditions, N-oxides can uniquely show a loss of 16 Da (oxygen).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. The formation of an N-oxide bond causes a characteristic downfield shift of the protons and carbons on the adjacent methylene (B1212753) groups in the piperidine ring in both ¹H and ¹³C NMR spectra.[4][5]
-
Thin-Layer Chromatography (TLC): Dragendorff reagent can be used as a staining agent to visualize aliphatic N-oxides on TLC plates, often appearing as orange or reddish-brown spots.[4]
Question: My NMR spectra for the reaction mixture are complex. How can I definitively identify the signals corresponding to the piperidine N-oxide?
Answer: The formation of an N-oxide introduces predictable changes in the NMR spectrum of the piperidine moiety.
-
¹H NMR: Protons on the carbons alpha to the nitrogen (positions 2 and 6) will experience a downfield shift compared to the parent piperidine.
-
¹³C NMR: Similarly, the carbons at positions 2 and 6 will be deshielded and shift downfield upon N-oxidation.[5]
To confirm the assignment, you can:
-
Spike the sample: Add a small amount of a synthesized piperidine N-oxide standard to your reaction mixture and observe the enhancement of the corresponding signals.
-
2D NMR: Techniques like HSQC and HMBC can help correlate proton and carbon signals, providing greater confidence in your structural assignment.
Question: I suspect residual oxidizing agent is interfering with my analysis. How can I detect and remove it?
Answer: Residual oxidants, such as hydrogen peroxide (H₂O₂), are a common issue, especially when used in excess to drive the reaction to completion.[4]
-
Detection: The presence of H₂O₂ can be detected using various methods, including NMR spectroscopy or colorimetric assays like the titanium sulfate (B86663) test.[4][6] Iodometric titration is not reliable for quantifying residual H₂O₂ in the presence of N-oxides due to the oxidative nature of the N-oxide itself.[4][6]
-
Removal: Excess H₂O₂ can be quenched by adding a reducing agent like sodium thiosulfate.[7] Alternatively, treatment with activated carbon can be an effective method to remove H₂O₂ without introducing metal impurities.[4]
Frequently Asked Questions (FAQs)
What are the most common analytical techniques for monitoring piperidine N-oxide formation?
The most common and effective techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] LC-MS is highly sensitive and ideal for quantitative analysis, while NMR provides detailed structural information for confirmation.[3][4][8] Thin-Layer Chromatography (TLC) with a suitable staining reagent can be used for rapid qualitative monitoring of the reaction progress.[4]
How does N-oxide formation affect the physicochemical properties of a piperidine-containing compound?
The introduction of an N-oxide group significantly alters the molecule's properties:
-
Polarity and Solubility: The N⁺-O⁻ bond is highly polar, which generally increases the water solubility of the compound.[6][9]
-
Basicity: N-oxides are weaker bases compared to their parent tertiary amines.[6]
-
Membrane Permeability: The increased polarity can lead to decreased membrane permeability.[4]
What are some common oxidizing agents used to synthesize piperidine N-oxides?
Commonly used oxidizing agents include:
-
Hydrogen peroxide (H₂O₂): Often used in excess, sometimes with additives like carbon dioxide to form more reactive species.[4]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common reagent for N-oxidation.[10]
-
Peroxyacids: These are potent oxidants but may have lower functional group tolerance compared to H₂O₂.[4]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Changes upon N-Oxidation of Piperidine
| Position | Parent Piperidine (ppm) | Piperidine N-oxide (ppm) | Expected Shift |
| α-CH₂ (2, 6) | ~2.8 | ~3.2 - 3.5 | Downfield |
| β-CH₂ (3, 5) | ~1.5 | ~1.7 - 2.0 | Minor Downfield |
| γ-CH₂ (4) | ~1.5 | ~1.7 - 2.0 | Minor Downfield |
Note: Exact chemical shifts can vary depending on the solvent and other substituents on the piperidine ring.
Table 2: Typical ¹³C NMR Chemical Shift Changes upon N-Oxidation of Piperidine
| Position | Parent Piperidine (ppm) | Piperidine N-oxide (ppm) | Expected Shift |
| α-C (2, 6) | ~47 | ~65 - 70 | Downfield |
| β-C (3, 5) | ~27 | ~22 - 25 | Upfield/Minor Change |
| γ-C (4) | ~25 | ~20 - 23 | Upfield/Minor Change |
Note: The upfield shift for β and γ carbons is a known effect of N-oxidation in piperidines.[5]
Experimental Protocols
Protocol 1: General Method for LC-MS/MS Analysis of Piperidine N-oxide
This protocol provides a general workflow for the quantitative analysis of piperidine N-oxides in a reaction mixture.
-
Sample Preparation (Protein Precipitation for Biological Samples):
-
Pipette 100 µL of the sample (e.g., plasma from a metabolism study) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions will be the [M+H]⁺ of the piperidine N-oxide and the parent amine. Product ions should be determined by infusion of standards.
-
Protocol 2: Monitoring Reaction Progress by TLC
-
TLC Plate: Use silica (B1680970) gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 or 8:2 v/v) is often a good starting point. The polarity can be adjusted based on the specific compounds.
-
Spotting: Apply a small spot of the reaction mixture at different time points alongside the starting material.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Prepare a Dragendorff staining solution. Immerse the plate in the solution and gently heat. N-oxides will typically appear as orange to reddish-brown spots.[4]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Quaternization of Tertiary Amines in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tertiary amines, with a focus on minimizing the undesired side reaction of quaternization.
Frequently Asked Questions (FAQs)
Q1: What is quaternization of a tertiary amine?
Quaternization is a chemical reaction in which a tertiary amine reacts with an alkylating agent to form a quaternary ammonium (B1175870) salt.[1][2] This reaction, also known as the Menshutkin reaction, involves the alkylation of the nitrogen atom of the tertiary amine, resulting in a positively charged quaternary ammonium cation.[1][2]
Q2: Why is minimizing quaternization important in my synthesis?
While the formation of quaternary ammonium salts is desirable in many applications such as surfactants and phase-transfer catalysts, it is often an undesired side reaction when the goal is to synthesize or modify a molecule containing a tertiary amine.[1][3] Unwanted quaternization can lead to:
-
Reduced yield of the desired tertiary amine product.
-
Complex purification challenges due to the salt-like nature of the quaternary ammonium byproduct.
-
Formation of hygroscopic and oily side products that can complicate product isolation.
Q3: What are the key factors that influence the rate of quaternization?
The rate of quaternization, a typical SN2 reaction, is influenced by several factors:[1]
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide is a critical factor. The reaction rate follows the trend: RI > RBr > RCl > RF.[1] Benzylic, allylic, and α-carbonylated alkyl halides are also highly reactive.[2]
-
Structure of the Tertiary Amine: The nucleophilicity of the tertiary amine plays a significant role. Less sterically hindered amines and those with electron-donating groups tend to react faster.
-
Solvent: Polar aprotic solvents generally accelerate the reaction by stabilizing the charged transition state.
-
Temperature: Increasing the reaction temperature typically increases the rate of quaternization.[1]
-
Concentration: The reaction rate is dependent on the concentration of both the tertiary amine and the alkylating agent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during syntheses involving tertiary amines where quaternization is a potential side reaction.
Problem 1: Low yield of the desired tertiary amine product and formation of a significant amount of a salt-like byproduct.
-
Possible Cause: The reaction conditions are favoring the quaternization of the tertiary amine product.
-
Troubleshooting Steps:
-
Re-evaluate the Alkylating Agent: If possible, switch to a less reactive alkylating agent (e.g., from an alkyl iodide to an alkyl bromide or chloride).
-
Control Stoichiometry: Use a minimal excess of the alkylating agent. A large excess will drive the reaction towards quaternization.
-
Lower the Reaction Temperature: Reducing the temperature can significantly slow down the rate of quaternization.
-
Change the Solvent: Consider using a less polar solvent to disfavor the formation of the charged quaternary ammonium salt.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the desired product is formed, before significant quaternization occurs.
-
Problem 2: The isolated product is an oily or sticky substance that is difficult to handle and purify.
-
Possible Cause: The quaternary ammonium salt byproduct is hygroscopic, absorbing moisture from the atmosphere to form an oil.
-
Troubleshooting Steps:
-
Work under an Inert Atmosphere: Handle the crude product under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
-
Use Anhydrous Solvents: Ensure all solvents used for reaction and purification are thoroughly dried.
-
Purification by Precipitation/Trituration: Attempt to precipitate the desired product or the quaternary salt by adding a non-polar solvent (e.g., diethyl ether, hexanes) to a solution of the crude mixture. The quaternary salt, being more polar, may precipitate out, or vice-versa depending on the desired product's polarity.
-
Ion Exchange: If the quaternary ammonium salt is the desired product and is hygroscopic due to the counter-ion (e.g., chloride or bromide), consider an ion exchange step to replace it with a less hygroscopic anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻).
-
Problem 3: Difficulty in separating the desired tertiary amine from the quaternary ammonium salt byproduct.
-
Possible Cause: The polarity of the desired product and the quaternary salt are too similar for easy separation by standard column chromatography.
-
Troubleshooting Steps:
-
Extraction: Perform a liquid-liquid extraction. The tertiary amine will be soluble in an organic solvent, while the quaternary ammonium salt is often more soluble in an aqueous phase. Adjusting the pH of the aqueous phase can sometimes facilitate this separation.
-
Selective Precipitation: As mentioned above, exploit the differential solubility of the amine and the salt in various solvents to selectively precipitate one of them.
-
Ion-Exchange Chromatography: If the desired product is the tertiary amine, it can be protonated and passed through a cation-exchange resin. The quaternary salt will also bind. Elution with a suitable buffer or salt gradient can separate the two.
-
Data Presentation
The following tables summarize key quantitative data related to the quaternization of tertiary amines.
Table 1: Relative Reaction Rates of Alkyl Halides in SN2 Reactions
| Alkyl Halide (RX) | Relative Reaction Rate | pKa of Conjugate Acid (HX) |
| RI | 30,000 | -10 |
| RBr | 10,000 | -9 |
| RCl | 200 | -7 |
| RF | 1 | 3.2 |
| Data sourced from a study on SN2 reactions.[1] |
Table 2: Yields of Quaternization Reactions with Different Amines and Leaving Groups
| Amine | Leaving Group on Substrate | Product | Yield (%) |
| Pyridine | Tosylate | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78 |
| 2-Methylpyridine | Tosylate | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 31 |
| 4-(N,N-dimethylamine)pyridine | Tosylate | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-4-(N,N-dimethylamine)pyridinium tosylate | 37 |
| Isoquinoline | Tosylate | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 72 |
| Pyridine | Mesylate | N-((2,3-O-isopropylidene-β-D-ribofuranoside methyl)-5-yl)pyridinium mesylate | 66 |
| 2-Methylpyridine | Mesylate | N-((2,3-O-isopropylidene-β-D-ribofuranoside methyl)-5-yl)-2-methylpyridinium mesylate | 19 |
| Data from a study on the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts.[4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Quaternization during N-Alkylation
Objective: To perform an N-alkylation of a secondary amine to a tertiary amine while minimizing the formation of the quaternary ammonium salt.
Materials:
-
Secondary amine
-
Alkylating agent (e.g., alkyl bromide or chloride)
-
Anhydrous non-polar or weakly polar solvent (e.g., THF, Toluene, or DCM)
-
Mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates, developing solvents
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and the anhydrous solvent.
-
Add the mild inorganic base (1.5 - 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1.0 - 1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Wash the filtrate with water or brine to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Purification of a Quaternary Ammonium Salt by Precipitation
Objective: To purify a crude quaternary ammonium salt from unreacted tertiary amine and alkylating agent.
Materials:
-
Crude reaction mixture containing the quaternary ammonium salt
-
A polar solvent in which the salt is soluble (e.g., Methanol, Acetonitrile)
-
A non-polar solvent in which the salt is insoluble (e.g., Diethyl ether, Hexanes)
-
Beaker or flask, magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the polar solvent.
-
While stirring vigorously, slowly add the non-polar solvent to the solution.
-
The quaternary ammonium salt should begin to precipitate as a solid. Continue adding the non-polar solvent until no further precipitation is observed.
-
Stir the resulting suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of the cold non-polar solvent to remove residual impurities.
-
Dry the purified quaternary ammonium salt under vacuum.
Visualizations
Caption: Troubleshooting workflow for minimizing quaternization.
Caption: Key factors influencing the rate of quaternization.
Caption: Workflow for optimizing a synthesis to minimize quaternization.
References
Technical Support Center: Improving Selectivity in Anilino-Nitrile Hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the selective hydrolysis of anilino-nitriles to their corresponding amides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective hydrolysis of anilino-nitriles to amides?
A1: The main challenge is preventing over-hydrolysis of the desired amide product to the corresponding carboxylic acid.[1][2] Nitriles are generally less reactive than amides, meaning the conditions required to initiate the hydrolysis of the nitrile can often be harsh enough to readily hydrolyze the newly formed amide as well.[1] Another significant challenge, particularly with α-anilino-nitriles, is the potential for racemization at the α-carbon if it is a stereocenter.
Q2: What are the common methods for the selective hydrolysis of nitriles to amides?
A2: Several methods can be employed to improve the selectivity of nitrile hydrolysis to the amide:
-
Milder Reaction Conditions: Using lower temperatures and shorter reaction times can help to favor the formation of the amide and reduce the rate of its subsequent hydrolysis.[1]
-
Controlled pH: The pH of the reaction medium plays a crucial role. While both acidic and basic conditions can be used, careful control is necessary to achieve selectivity.[3]
-
Specific Reagents: Certain reagents are known to promote the selective conversion of nitriles to amides. These include:
-
Alkaline Hydrogen Peroxide: This is a classic and effective method for the mild and selective hydrolysis of nitriles.
-
Trifluoroacetic Acid (TFA) and Sulfuric Acid (H₂SO₄) mixture: This system can facilitate the indirect hydration of the nitrile to the amide.
-
-
Catalytic Methods: Both transition metal catalysts and enzymes (nitrile hydratases) can offer high selectivity under mild conditions, minimizing the formation of the carboxylic acid byproduct.
Q3: How does the aniline (B41778) functional group influence the hydrolysis of the nitrile?
A3: The aniline group, being an electron-donating group, can influence the electronic properties of the nitrile. This can affect the reaction rate and susceptibility to side reactions. The nitrogen atom of the aniline is also a potential site for side reactions, such as oxidation or N-acylation, depending on the reaction conditions. For α-anilino-nitriles, the aniline moiety is part of an α-amino nitrile structure, which can be prone to side reactions like elimination or rearrangement under certain conditions.
Q4: What are the typical side products observed during anilino-nitrile hydrolysis?
A4: Besides the over-hydrolysis to the carboxylic acid, other potential side products include:
-
Ammonium salts: These are often formed as a byproduct of the hydrolysis reaction, particularly under acidic conditions.[4]
-
Products of elimination: For α-anilino-nitriles, elimination of HCN or the aniline group can occur, especially under harsh basic conditions.
-
Racemization products: If the α-carbon is chiral, the reaction conditions can lead to a loss of stereochemical purity.
Troubleshooting Guides
Problem 1: Low yield of the desired anilino-amide with significant formation of the carboxylic acid.
This is the most common issue, indicating that the rate of amide hydrolysis is competitive with or faster than the rate of nitrile hydrolysis.
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amide hydrolysis occurs. |
| Reaction time is too long. | Perform a time-course study to determine the optimal reaction time for maximizing amide yield while minimizing carboxylic acid formation. |
| Concentration of acid or base is too high. | Reduce the concentration of the acid or base catalyst. For base-catalyzed reactions, consider using a milder base or a catalytic amount. |
| Inappropriate solvent. | The choice of solvent can influence the relative rates of nitrile and amide hydrolysis. Experiment with different solvent systems. For instance, using tert-butanol (B103910) as a solvent has been reported to favor the formation of the amide.[1] |
Problem 2: The reaction is very slow or does not proceed to completion.
This can occur if the reaction conditions are too mild or if the anilino-nitrile is sterically hindered or electronically deactivated.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the nitrile group. | If using acidic conditions, ensure the acid is strong enough to protonate the nitrile nitrogen, thereby activating it for nucleophilic attack. For base-catalyzed reactions, a stronger base might be necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for the formation of the carboxylic acid byproduct. |
| Steric hindrance. | For sterically hindered substrates, consider using a less bulky catalyst or reagent. Increasing the reaction time may also be necessary. |
| Poor solubility of the starting material. | Ensure the anilino-nitrile is fully dissolved in the reaction solvent. A co-solvent system may be required to improve solubility. |
Problem 3: Formation of unexpected side products.
The presence of the aniline group can lead to specific side reactions.
| Potential Cause | Troubleshooting Steps |
| Oxidation of the aniline ring. | If using an oxidizing agent (like hydrogen peroxide), ensure the reaction is performed under controlled conditions (e.g., low temperature) to minimize oxidation of the aniline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| N-Acylation of the aniline nitrogen. | This can occur if an acylating agent is present or formed in situ. Ensure all reagents are pure and free from contaminants. |
| Elimination or rearrangement of α-anilino-nitriles. | This is more likely under strongly basic conditions. Consider using milder bases or switching to an acid-catalyzed or enzymatic method. |
Experimental Protocols
Protocol 1: Selective Basic Hydrolysis of an Aromatic Anilino-Nitrile
This protocol describes a general procedure for the selective hydrolysis of an aromatic anilino-nitrile to the corresponding amide using potassium carbonate and hydrogen peroxide.
Materials:
-
Aromatic anilino-nitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous potassium carbonate (K₂CO₃)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the aromatic anilino-nitrile (1.0 eq) in DMSO.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Acid-Catalyzed Hydrolysis of an Anilino-Nitrile
This protocol outlines a general method for the selective hydrolysis of an anilino-nitrile using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).
Materials:
-
Anilino-nitrile
-
Trifluoroacetic acid (TFA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the anilino-nitrile (1.0 eq) in trifluoroacetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Hydrolysis Methods for α-Aminonitriles
| Hydrolysis Method | Reagents | Typical Yield of Amide | Key Side Products | Reference |
| Acidic Hydrolysis | Concentrated H₂SO₄ | High (but prone to over-hydrolysis) | Carboxylic acid, Ammonium salts | [4] |
| Alkaline Hydrolysis | NaOH or KOH | Moderate to High | Carboxylic acid, Elimination products | [4] |
| Catalytic Hydrolysis | ZnO, TiO₂ | 85-95% | Minimal by-products | [4] |
| Peroxide Method | H₂O₂ / K₂CO₃ | High | Minimal if controlled | General Method |
Visualizations
Caption: General mechanism for the base-catalyzed hydrolysis of an anilino-nitrile.
Caption: A typical experimental workflow for anilino-nitrile hydrolysis.
Caption: A troubleshooting decision tree for anilino-nitrile hydrolysis.
References
Scaling up the synthesis of N-phenylpiperidin-4-amine for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-phenylpiperidin-4-amine for pilot production. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data for the primary synthesis routes.
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for scaling up this compound production?
The two most common and scalable methods for synthesizing this compound are Reductive Amination and Buchwald-Hartwig Amination. Reductive amination typically involves the reaction of a suitable piperidone derivative with aniline (B41778) in the presence of a reducing agent.[1][2] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3]
2. What are the main challenges when scaling up the synthesis of this compound?
Scaling up this synthesis presents several challenges, including:
-
Reaction Kinetics and Heat Transfer: Changes in batch size and reactor geometry can alter reaction rates and lead to inconsistent product outcomes. Heat transfer limitations may also create hotspots, affecting reaction efficiency and product stability.
-
Maintaining Product Quality: Ensuring consistent product quality and purity at a larger scale can be difficult.
-
Process Safety: Handling larger quantities of reagents and managing reaction exotherms requires careful safety planning.
-
Regulatory Compliance: this compound is a regulated chemical in many jurisdictions due to its use as a precursor in the synthesis of fentanyl.[4][5][6][7][8] Compliance with these regulations is crucial.
3. What are the safety considerations for handling this compound?
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
4. What is the regulatory status of this compound?
This compound (also known as 4-anilinopiperidine or 4-AP) is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit manufacture of fentanyl.[4][5][6][7][8] Its handling, production, and distribution are subject to strict regulatory controls.
5. How can I purify this compound at a pilot scale?
Purification of this compound at a pilot scale can be achieved through several methods, including:
-
Distillation: Given its likely high boiling point, vacuum distillation may be an effective method for purification.
-
Crystallization: This is a cost-effective method for purifying crystalline solids. The choice of solvent is critical for successful purification.
-
Chromatography: While more expensive and solvent-intensive, column chromatography can provide high purity. For large-scale operations, techniques like simulated moving bed (SMB) chromatography may be more efficient.
Troubleshooting Guides
Reductive Amination
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions and consider using a dehydrating agent like molecular sieves. A mildly acidic environment (pH 4-5) is generally optimal for imine formation. |
| Premature reduction of the ketone. | Use a milder reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) which preferentially reduces the iminium ion. | |
| Over-alkylation (di- or tri-alkylation) | The secondary amine product is more nucleophilic than the starting aniline. | Use a stoichiometric amount of aniline or a slight excess of the piperidone. A stepwise procedure where the imine is pre-formed before reduction can also minimize this. |
| Formation of Alcohol Byproduct | The reducing agent is too strong and reduces the starting ketone. | Switch to a more selective reducing agent like STAB or sodium cyanoborohydride. |
| Reaction Stalls or is Sluggish | Steric hindrance or low reactivity of starting materials. | Increase the reaction temperature to overcome the activation energy barrier. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents. The palladium precatalyst may require activation. |
| Incorrect ligand or base. | The choice of ligand and base is crucial and substrate-dependent. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, Cs2CO3). | |
| Formation of Hydrodehalogenation Byproduct | Competing reaction pathway. | Optimize the reaction temperature and catalyst/ligand ratio. A lower temperature may favor the desired amination. |
| Poor Reproducibility at Scale | Inefficient mixing of heterogeneous base. | For solid inorganic bases, ensure vigorous stirring. Consider using a soluble organic base like DBU. |
| High Levels of Residual Palladium in Product | Incomplete removal of the catalyst during workup. | Employ specialized scavengers (e.g., silica- or polymer-bound thiols) or perform an activated carbon treatment. Multiple extractions and crystallizations can also reduce palladium levels. |
Data Presentation
Table 1: Representative Pilot-Scale Parameters for Reductive Amination of N-Boc-4-piperidone with Aniline
| Parameter | Condition A | Condition B | Condition C |
| Scale | 10 L | 10 L | 10 L |
| N-Boc-4-piperidone (kg) | 1.0 | 1.0 | 1.0 |
| Aniline (equiv.) | 1.1 | 1.2 | 1.1 |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ | H₂/Pd/C |
| Solvent | Dichloromethane | Toluene (B28343) | Methanol |
| Temperature (°C) | 20-25 | 40-45 | 50 |
| Pressure (bar) | 1 | 1 | 5 |
| Reaction Time (h) | 16 | 12 | 8 |
| Yield (%) | 85 | 88 | 92 |
| Purity (by HPLC, %) | >98 | >98.5 | >99 |
Note: This data is representative and may need to be optimized for specific equipment and conditions.
Table 2: Representative Pilot-Scale Parameters for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C |
| Scale | 5 L | 5 L | 5 L |
| Aryl Halide | 4-Bromoaniline (B143363) | 4-Chloroaniline | 4-Bromoaniline |
| Amine | 4-Aminopiperidine | 4-Aminopiperidine | 4-Aminopiperidine |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | [t-BuXPhos(Pd-π-cinnamyl)]OTf |
| Ligand | XPhos | SPhos | t-BuXPhos |
| Catalyst Loading (mol%) | 1.0 | 1.5 | 0.1 |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane | Water with TPGS-750-M |
| Temperature (°C) | 100 | 110 | 45 |
| Reaction Time (h) | 12 | 18 | 16 |
| Yield (%) | 90 | 85 | 95 |
| Purity (by HPLC, %) | >99 | >98 | >99 |
| Residual Pd (ppm) | <50 | <75 | <10 |
Note: This data is representative and illustrates the trade-offs between different catalyst systems and conditions. Optimization is required for specific substrates.
Experimental Protocols
Protocol 1: Pilot-Scale Reductive Amination
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Aniline (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (10 L/kg of piperidone)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
Quench tank
Procedure:
-
Charge the reactor with N-Boc-4-piperidone and anhydrous DCM.
-
Start agitation and purge the reactor with nitrogen.
-
Add aniline via the addition funnel over 15-20 minutes, maintaining the internal temperature below 25°C.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reactor to 0-5°C using a chiller.
-
Slowly add STAB in portions, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, slowly quench the reaction by transferring the mixture to a quench tank containing a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid or HCl in a suitable solvent.
Protocol 2: Pilot-Scale Buchwald-Hartwig Amination
Materials:
-
4-Bromoaniline (1.0 equiv)
-
4-Aminopiperidine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous toluene (10 L/kg of bromoaniline)
-
Nitrogen source
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Glovebox or inert atmosphere charging system
Procedure:
-
In a glovebox, charge the reactor with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the reactor and remove it from the glovebox.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add 4-bromoaniline and 4-aminopiperidine, followed by anhydrous toluene.
-
Begin agitation and heat the mixture to 100°C.
-
Maintain the reaction at this temperature for 12 hours, monitoring by LC-MS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or crystallization.
Mandatory Visualizations
Caption: Workflow for the Reductive Amination Synthesis of this compound.
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.
References
- 1. This compound|CAS 23056-29-3|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-phenylpiperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potent interactions with various central nervous system (CNS) targets, most notably dopamine (B1211576) and opioid receptors. This guide provides an objective comparison of the biological activity of selected this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Analysis of Receptor Binding Affinities
The biological activity of this compound derivatives is critically dependent on their affinity and selectivity for specific receptor subtypes. The following tables summarize the in vitro binding affinities (Ki) of representative compounds for dopamine D2 and mu-opioid receptors, two of the most significant targets for this class of molecules.
Table 1: Dopamine D2 Receptor Binding Affinity of this compound Derivatives
| Compound | Structure | Radioligand | Ki (nM) | Reference |
| Pridopidine | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | [3H]Spiperone | ~1000 (low affinity) | [1] |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [3H]Spiperone | 1-10 | [2] |
Note: Pridopidine is a 4-phenylpiperidine (B165713) derivative, structurally related to the this compound core.
Table 2: Mu-Opioid Receptor Binding Affinity of 4-Anilidopiperidine Derivatives
| Compound | Structure | Radioligand | Ki (nM) | Reference |
| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | [3H]DAMGO | ~1 | [3][4] |
| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | [3H]Sufentanil | 0.04 | |
| Carfentanil | Methyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | [3H]Carfentanil | 0.03 | [5] |
| Remifentanil | Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | Not Specified | Potent µ-agonist |
Note: The 4-anilinopiperidine structure is a key pharmacophore within the this compound class, with fentanyl and its analogues being prominent examples.
Functional Activity of this compound Derivatives
Beyond receptor binding, the functional activity of these compounds, whether as agonists, antagonists, or modulators, is crucial for their therapeutic potential. The following table presents functional assay data for selected derivatives.
Table 3: Functional Activity (EC50/IC50) of Selected Derivatives
| Compound | Assay Type | Receptor | Activity | Value (nM) | Reference |
| Fentanyl Analogue (cis-42) | Mouse Hot-Plate (Analgesia) | Mu-Opioid | Agonist | ED50 highly potent | [6] |
| Brifentanil | Mouse Hot-Plate (Analgesia) | Mu-Opioid | Agonist | Short duration of action | [6] |
Signaling Pathways
This compound derivatives primarily exert their effects through G-protein coupled receptors (GPCRs), namely dopamine and opioid receptors. The activation of these receptors initiates intracellular signaling cascades that modulate neuronal activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human mu-opioid or D2 dopamine receptor).
-
Radioligand (e.g., [3H]DAMGO for mu-opioid, [3H]Spiperone for D2).
-
Test compounds (this compound derivatives).
-
Non-specific binding control (e.g., Naloxone for opioid receptors, Haloperidol for dopamine receptors).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay (for Agonist/Antagonist Activity)
This functional assay measures the activation of G-proteins coupled to a receptor of interest, providing information on the efficacy of a test compound.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
For agonists, an increase in [35S]GTPγS binding is observed. The EC50 and Emax values are determined from the dose-response curve.
-
For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50.
Conclusion
The this compound scaffold is a versatile platform for the development of potent modulators of dopamine and opioid receptors. The structure-activity relationship (SAR) within this class is complex, with small structural modifications leading to significant changes in receptor affinity, selectivity, and functional activity. For instance, the addition of a phenethyl group at the piperidine (B6355638) nitrogen is crucial for high-affinity mu-opioid receptor binding in fentanyl analogues.[7] This guide provides a foundational comparison of the biological activities of key derivatives, along with the methodologies to conduct further investigations. Researchers are encouraged to use this information as a starting point for the design and evaluation of novel compounds with tailored pharmacological profiles for the treatment of various CNS disorders.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
Comparative Analysis of 4-Anilinopiperidine Analogs: A Tale of Two Receptors
The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent ligands targeting distinct G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of two major classes of 4-anilinopiperidine analogs: μ-opioid receptor (MOR) agonists, exemplified by the fentanyl family of analgesics, and C-C chemokine receptor type 5 (CCR5) antagonists, developed as anti-HIV therapeutics. By examining their structure-activity relationships (SAR), we can understand how modifications to a common chemical core drive divergent pharmacological activities.
Structure-Activity Relationship: Opioid Agonists vs. CCR5 Antagonists
The pharmacological bifurcation of 4-anilinopiperidine analogs is largely dictated by the nature and substitution patterns of the N-1 and C-4 positions of the piperidine (B6355638) ring.
For μ-opioid receptor agonists , typified by fentanyl, the N-phenethyl group at the N-1 position is crucial for high affinity and agonist activity. The anilino nitrogen at C-4 is acylated, with a propionamide (B166681) group being optimal for potent analgesic effects. Modifications to the piperidine ring, particularly at the 3 and 4-positions, significantly influence potency. For instance, a 4-carbomethoxy group, as seen in carfentanil, dramatically increases potency compared to fentanyl. Substituents on the aniline (B41778) ring can also modulate activity, though often to a lesser extent.
In contrast, CCR5 receptor antagonists utilize the 4-anilinopiperidine core as a central scaffold to present different pharmacophoric elements. Instead of a simple N-phenethyl group, these compounds often feature more complex substituents at the N-1 position, such as those incorporating a triazole or other heterocyclic moieties. The C-4 anilino group is typically not acylated but is instead part of a larger, often rigidified, structure that engages with a different binding pocket on the CCR5 receptor. The focus of SAR for these antagonists is on optimizing interactions with the transmembrane helices of the CCR5 receptor to allosterically inhibit the binding of native chemokines and viral glycoproteins like gp120.
Quantitative Comparison of Analog Activity
The following tables summarize the in vitro and in vivo activities of representative 4-anilinopiperidine analogs, highlighting the structural modifications that determine their receptor selectivity and potency.
Table 1: Structure-Activity Relationship of 4-Anilinopiperidine Analogs as μ-Opioid Receptor Agonists
| Compound | R1 (N-1 substituent) | R2 (C-4 anilino substituent) | R3 (Piperidine C-4 substituent) | Ki (nM) for MOR | EC50 (nM) [³⁵S]GTPγS | Analgesic Potency (Morphine = 1) |
| Fentanyl | Phenethyl | N-phenylpropionamide | H | 1.4 | 32 | ~100 |
| Carfentanil | Phenethyl | N-phenylpropionamide | COOCH₃ | 0.02 | 0.3 | ~10,000 |
| Sufentanil | 2-(2-thienyl)ethyl | N-phenylpropionamide | CH₂OCH₃ | 0.04 | 0.6 | ~500-1000 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | N-phenylpropionamide | H | 1.1 | 11 | ~20-30 |
| Remifentanil | Methyl propanoate-ethyl | N-phenylpropionamide | COOCH₃ | 1.8 | 14 | ~100-200 |
Table 2: Structure-Activity Relationship of 4-Anilinopiperidine Analogs as CCR5 Receptor Antagonists
| Compound | N-1 Substituent | C-4 Anilino Moiety | R' on C-4 Moiety | IC50 (nM) CCR5 Binding | IC50 (nM) HIV-1 Replication |
| Maraviroc | 4,4-difluoro-cyclohexylacetyl | N-(3-exo-8-azabicyclo[3.2.1]oct-3-yl)-4-methyl-benzamide | - | 2.0 | 1.0 |
| Vicriviroc | (4,6-dimethyl-pyrimidin-5-yl)methyl | N-(4-((4-ethyl-piperazin-1-yl)methyl)phenyl)acetamide | - | 1.0 | 0.5 |
| Aplaviroc | (4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)methyl | N-(1-propyl-1H-imidazol-5-yl) | - | 5.0 | 1.2 |
| TAK-779 | N,N-dimethyl-N-(4-((2-(4-methylphenyl)-6,7-dihydro-5H-benzo[1]annulen-8-yl)carbonyl)phenyl)methanaminium | Quaternary ammonium | - | 1.4 | 3.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Radioligand Binding Assay for μ-Opioid Receptor Affinity (Ki)
Objective: To determine the binding affinity of test compounds for the μ-opioid receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for MOR Agonist Activity (EC50)
Objective: To measure the functional potency of test compounds as agonists at the μ-opioid receptor by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension (10-20 µg protein).
-
GDP (10 µM final concentration).
-
Varying concentrations of the test compound.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS (0.1 nM final concentration) to initiate the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction by filtration and quantify radioactivity as described above.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values.
CCR5 Radioligand Binding Assay (IC50)
Objective: To determine the binding affinity of test compounds for the CCR5 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human CCR5 receptor.
-
Radioligand: [¹²⁵I]-MIP-1α (a natural ligand for CCR5).
-
Non-specific Binding Control: A high concentration of an unlabeled CCR5 antagonist (e.g., Maraviroc).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Filtration Apparatus and Gamma Counter.
Procedure:
-
Assay Setup: In a 96-well filter plate, combine the assay buffer, membrane suspension (5-10 µg protein), [¹²⁵I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate for 90 minutes at room temperature.
-
Filtration: Wash the plate with ice-cold wash buffer (assay buffer without BSA).
-
Quantification: Dry the filter plate and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the IC50 value from the competition curve.
Hot-Plate Test for Analgesic Activity in Mice
Objective: To assess the central analgesic activity of test compounds.
Procedure:
-
Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male Swiss Webster mice.
-
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally).
-
At a predetermined time after administration (e.g., 30 minutes), place each mouse on the hot plate.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies of the treated groups to the vehicle control group to determine the analgesic effect.
Visualizing the Molecular Pathways
The divergent activities of these 4-anilinopiperidine analogs stem from their interaction with receptors that trigger distinct intracellular signaling cascades.
Caption: Signaling pathway of μ-opioid receptor agonists.
Caption: Mechanism of action for CCR5 receptor antagonists.
References
In Vitro Pharmacological Profiling of N-Phenylpiperidin-4-amine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpiperidin-4-amine scaffold is a core component of a significant class of synthetic opioids, most notably fentanyl and its analogs. The pharmacological profile of these compounds is of critical interest for drug discovery, particularly in the fields of analgesia and neuropharmacology, as well as for understanding the public health implications of novel synthetic opioids. This guide provides a comparative overview of the in vitro pharmacological properties of select this compound derivatives, detailed experimental protocols for their assessment, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Comparative In Vitro Pharmacology
The following tables summarize the in vitro binding affinities and functional potencies of representative this compound derivatives at various G-protein coupled receptors (GPCRs). It is important to note that the data has been compiled from various sources and experimental conditions may differ. Direct comparison of absolute values between different studies should be made with caution.
Table 1: Opioid Receptor Binding Affinities (Ki in nM) of this compound Derivatives
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity (MOR vs. DOR/KOR) |
| Fentanyl | ~1-2 | >1000 | >1000 | Highly MOR selective |
| Sufentanil | ~0.1-0.5 | ~10-20 | ~200-500 | High MOR selectivity |
| Alfentanil | ~1-5 | >1000 | >1000 | Highly MOR selective |
| Remifentanil | ~1-2 | >1000 | >1000 | Highly MOR selective |
| Carfentanil | ~0.02-0.1 | ~100-500 | ~500-1000 | Exceptionally high MOR potency and selectivity |
| Acetylfentanyl | ~1-10 | >1000 | >1000 | Highly MOR selective |
| Butyrylfentanyl | ~5-15 | >1000 | >1000 | Highly MOR selective |
Note: Ki values are approximate and collated from multiple literature sources. The selectivity is generally expressed as a ratio of Ki values (DOR/MOR and KOR/MOR).
Table 2: Functional Potency (EC50/IC50 in nM) of this compound Derivatives at the μ-Opioid Receptor
| Compound | Assay Type | Functional Potency (EC50/IC50 in nM) |
| Fentanyl | [³⁵S]GTPγS binding | ~10-50 |
| Sufentanil | [³⁵S]GTPγS binding | ~1-5 |
| Alfentanil | [³⁵S]GTPγS binding | ~20-100 |
| Remifentanil | [³⁵S]GTPγS binding | ~10-50 |
| Carfentanil | [³⁵S]GTPγS binding | ~0.1-1 |
Note: EC50/IC50 values are approximate and depend on the specific assay conditions and cell system used.
Table 3: Binding Affinities (Ki in nM) of Structurally Related N-Phenylpiperazine Analogs at Dopamine (B1211576) and Serotonin Receptors
| Compound Class | D2 Dopamine Receptor Ki (nM) | D3 Dopamine Receptor Ki (nM) | 5-HT1A Serotonin Receptor Ki (nM) |
| N-(2-methoxyphenyl)piperazines | ~40-53 | ~0.3-0.9 | High Affinity |
| N-(2,3-dichlorophenyl)piperazines | Variable | Variable | High Affinity |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | ~349–7522 | ~96–1413 | Moderate Affinity |
| 4-Thiazolyl-4-ylbenzamide N-phenylpiperazines | Variable | ~2.5-31 | Variable |
Note: This table includes data for N-phenylpiperazine analogs, which are structurally related to N-phenylpiperidin-4-amines and provide context for potential off-target activities. Data is derived from various sources studying D2/D3 selective ligands.[1][2][3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific cell line, receptor, and ligands being studied.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled standard ligand like naloxone).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of test compound).
-
Reagent Addition: Add assay buffer, radioligand at a concentration near its Kd, and either the non-specific determinator or the test compound to the appropriate wells.
-
Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger for many GPCRs. This is particularly useful for receptors coupled to Gs (stimulatory) or Gi (inhibitory) proteins.
Materials:
-
Cells expressing the GPCR of interest.
-
Cell culture medium.
-
Test compounds.
-
Agonist (for antagonist mode).
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed cells in a suitable microplate (e.g., 384-well) and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist (typically at its EC80).
-
-
Stimulation (for Gi-coupled receptors): In antagonist assays for Gi-coupled receptors, cells are often stimulated with forskolin to induce a measurable basal level of cAMP.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., luminescence or fluorescence ratio) against the logarithm of the compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.
-
Calcium Mobilization Functional Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation, typically for receptors coupled to Gq proteins.
Materials:
-
Cells expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds.
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in a clear-bottom microplate and culture overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument's liquid handler adds the test compounds to the wells while fluorescence is continuously measured.
-
Signal Detection: Record the change in fluorescence intensity over time.
-
Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline. Plot the response against the logarithm of the compound concentration to determine the EC50 value.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of N-phenylpiperidin-4-amine vs other fentanyl precursors
An Objective Comparison of N-phenylpiperidin-4-amine and Other Key Fentanyl Precursors for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound (4-AP) against other significant precursors used in the synthesis of fentanyl and its analogues. The illicit manufacturing of fentanyl, a potent synthetic opioid, poses a significant public health crisis, making the monitoring and control of its precursors a critical focus for law enforcement and forensic science.[1][2] This document outlines the chemical properties, synthesis pathways, and analytical detection methods for these compounds, supported by experimental data for an informed scientific audience.
Key Fentanyl Precursors: A Comparative Overview
The synthesis of fentanyl can be accomplished through several routes, most notably the Janssen method and the Siegfried method.[3][4] These pathways utilize different precursor chemicals, which have evolved in response to international control measures.[1] Initially, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were the primary chemicals monitored.[1] However, clandestine manufacturers have adapted, leading to the use of alternative precursors like this compound (4-AP) and 1-boc-4-AP.[1]
Below is a summary of the key precursors and their fundamental chemical properties.
Table 1: Chemical Properties of Major Fentanyl Precursors
| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | 4-AP | C₁₁H₁₆N₂ | 176.26 | 1609-66-1 |
| 4-anilino-N-phenethylpiperidine | 4-ANPP | C₁₉H₂₄N₂ | 280.41 | 21409-26-7[5] |
| N-phenethyl-4-piperidone | NPP | C₁₃H₁₇NO | 203.28 | 39742-60-4 |
| Norfentanyl | - | C₁₄H₁₄N₂O | 226.28 | 1609-66-1 |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 1-boc-4-AP | C₁₆H₂₄N₂O₂ | 276.38 | 125541-22-2 |
| Benzylfentanyl | - | C₂₁H₂₆N₂O | 334.45 | 1474-02-8 |
Role in Fentanyl Synthesis and Comparative Yields
The efficiency of fentanyl synthesis is highly dependent on the chosen pathway and the specific precursors used. Optimized laboratory procedures report high-yielding transformations for each step.[6] For instance, a common three-step strategy starting from 4-piperidone (B1582916) can produce fentanyl in excellent overall yields.[6] 4-ANPP is a direct precursor to fentanyl, formed from the reductive amination of NPP with aniline, and is often found as a contaminant in final products due to incomplete purification.[5]
The table below summarizes the role of each precursor and reported experimental yields for key reaction steps.
Table 2: Precursor Role in Fentanyl Synthesis and Reported Step Yields
| Precursor | Synthesis Route | Role | Reported Yield (%) |
| NPP | Siegfried, Gupta | Starting material for 4-ANPP synthesis | 88% (for synthesis of NPP itself)[6][7] |
| 4-ANPP | Siegfried, Gupta | Direct precursor, acylated to form fentanyl | 91% (from NPP)[6][7] |
| 4-AP | Modified Gupta | Intermediate, phenethylated to form 4-ANPP | Yields vary depending on the specific modified process. |
| Norfentanyl | Janssen | Immediate precursor, phenethylated to form fentanyl | Yields depend on the preceding steps. |
| Benzylfentanyl | Janssen | Precursor to Norfentanyl | Not typically quantified in recent literature. |
| Propionyl Chloride | Janssen, Siegfried, Gupta | Acylating agent | 95% (for acylation of 4-ANPP to Fentanyl)[6] |
Fentanyl Synthesis Pathways
The following diagram illustrates the primary synthesis routes for fentanyl, highlighting the position of each key precursor.
Caption: Major fentanyl synthesis routes showing the roles of NPP, 4-ANPP, 4-AP, and Norfentanyl.
Analytical Methodologies and Detection
The identification and quantification of fentanyl precursors are predominantly achieved using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] LC-MS/MS generally offers higher sensitivity and is suitable for complex biological matrices, while GC-MS is a robust and widely available technique.[8][9]
The choice of method depends on the required sensitivity and the sample matrix. For trace analysis in biological samples like hair or blood, LC-MS/MS is often preferred due to its low detection limits.[8][10]
Table 3: Comparative Data for Analytical Detection Methods
| Technique | Typical Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| GC-MS | Seized drugs, Urine, Plasma | 0.02–0.05 ng/mg (in hair)[8] | ~1 ng/mL (in oral fluid)[11] | Robust, provides structural information, widely used.[8][9] |
| LC-MS/MS | Hair, Whole Blood, Urine | 0.05–0.10 pg/mg (in hair)[8] | 0.25–0.50 pg/mg (in hair)[8] | High sensitivity, high throughput, suitable for complex matrices.[8] |
| Raman Spectroscopy | Seized drugs (solid/liquid) | N/A (Qualitative) | N/A (Qualitative) | Handheld, non-destructive, can identify through packaging.[12] |
Experimental Protocols
Detailed and validated protocols are essential for the accurate analysis of fentanyl-related compounds. Below are representative methodologies for GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis of Fentanyl Precursors
This protocol is a generalized procedure for the analysis of fentanyl precursors in solid or liquid samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).
-
Perform a solid-phase extraction (SPE) for purification if the matrix is complex (e.g., biological fluids).
-
Elute the analytes from the SPE cartridge using an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
Protocol 2: LC-MS/MS Analysis of Fentanyl Precursors
This protocol is a generalized procedure for the sensitive detection of precursors in biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction or SPE):
-
To 1 mL of sample (e.g., whole blood), add an internal standard (e.g., Fentanyl-D5).[8]
-
Perform protein precipitation with a solvent like acetonitrile.
-
Alternatively, use a supported liquid extraction or solid-phase extraction for cleaner samples.[10]
-
Evaporate the final extract and reconstitute in the initial mobile phase.
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: Biphenyl analytical column (e.g., Raptor Biphenyl) heated to 40°C.[10]
-
Mobile Phase A: 10.0 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: A time-programmed gradient from high aqueous to high organic to ensure separation of analytes. A typical run time is around 10-15 minutes.[10]
-
-
Tandem Mass Spectrometer:
-
MS: Waters TQ-S or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[10]
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for each specific precursor analyte to ensure high sensitivity and specificity.[10]
-
Analytical and Mechanistic Workflows
The following diagrams illustrate a typical workflow for precursor analysis and the pharmacological mechanism of the final product, fentanyl.
Caption: A generalized workflow for the forensic analysis of fentanyl precursors.
Caption: Fentanyl's mechanism of action via the μ-opioid receptor.
References
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. regulations.gov [regulations.gov]
- 5. 4-ANPP - Wikipedia [en.wikipedia.org]
- 6. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rigaku.com [rigaku.com]
- 13. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthesized N-phenylpiperidin-4-amine by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control. N-phenylpiperidin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogues, making its purity paramount.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of this compound, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds.[3] Its application is particularly advantageous for non-volatile or thermally labile substances, which are common in drug development.[4] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used for impurity profiling.[5][6]
Primary Purity Analysis Method: Reversed-Phase HPLC
RP-HPLC is recognized as a highly precise method for separating analytes from their impurities.[5] The technique offers excellent resolution and sensitivity, making it ideal for detecting and quantifying potential process-related impurities and degradation products in the this compound sample.[5][7]
This protocol outlines a standard RP-HPLC method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using the mobile phase (initial conditions) as the diluent to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
-
Data Analysis:
-
The purity is calculated using the area percent method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method for non-volatile compounds, Gas Chromatography (GC) serves as a powerful alternative, especially for analyzing volatile and thermally stable substances.[8] The choice between HPLC and GC depends fundamentally on the physicochemical properties of the analyte and potential impurities.[9]
Gas Chromatography separates compounds based on their volatility and interaction with the stationary phase.[10] For a compound like this compound, which has a relatively high boiling point, GC analysis may require higher temperatures or derivatization to increase volatility, which can add complexity to the sample preparation process.[10]
The following workflow illustrates the key stages involved in validating the purity of this compound using the described HPLC method.
Caption: Experimental workflow for HPLC purity analysis.
The table below summarizes the performance of a typical HPLC method against a potential GC method for the purity analysis of this compound. The data are representative values intended for objective comparison.
| Parameter | HPLC (High-Performance Liquid Chromatography) | Gas Chromatography (GC) | Justification |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (polarity).[4] | Separation based on partitioning between a gaseous mobile phase and a stationary phase (volatility/boiling point).[8] | The fundamental principles of separation are different, making them orthogonal techniques. |
| Applicability for Analyte | Highly suitable for non-volatile and thermally less stable compounds like this compound.[3] | Suitable for volatile and thermally stable compounds. May require derivatization for this analyte to improve volatility.[10] | HPLC is more directly applicable without sample modification. |
| Sample Preparation | Simple: Dissolve sample in a suitable solvent and inject. | Potentially complex: May require derivatization to increase volatility, followed by dissolution.[10] | HPLC typically offers a more straightforward sample preparation workflow.[9] |
| Analysis Time | 25 - 40 minutes | 15 - 25 minutes | GC often provides faster analysis times due to the use of a gaseous mobile phase.[4] |
| Resolution | Excellent | Very High | GC capillary columns generally offer higher separation efficiency (more theoretical plates) than standard HPLC columns.[9] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | Both techniques are highly sensitive, with GC often having a slight edge for amenable compounds, especially with specific detectors like FID. |
| Precision (RSD %) | < 2% | < 5% | HPLC methods are well-established for their high precision and reproducibility in pharmaceutical quality control.[11] |
Conclusion and Recommendations
For the routine purity validation of synthesized this compound, Reversed-Phase HPLC is the recommended method . Its direct applicability to non-volatile compounds, straightforward sample preparation, and high precision make it a robust and reliable choice for quality control in a pharmaceutical setting.[3][5]
Gas Chromatography (GC) serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities, such as residual solvents, that may not be well-resolved or detected by HPLC.[4] While it can be used for the primary amine, the potential need for derivatization makes it less convenient for routine analysis of the main component compared to HPLC.
Ultimately, employing HPLC for primary purity assessment and supplementing with GC for specific volatile impurity analysis provides a comprehensive and robust validation strategy, ensuring the high quality required for drug development professionals.
References
- 1. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
Comparative Cross-Reactivity Profiling of N-phenylpiperidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpiperidin-4-amine scaffold is a cornerstone in the development of potent opioid receptor modulators, most notably the fentanyl series of analgesics. While optimization of on-target potency is a primary goal, understanding the cross-reactivity profile of these derivatives is critical for predicting potential off-target liabilities and ensuring a favorable safety profile. This guide provides a comparative analysis of the in vitro pharmacological profiles of several this compound derivatives, with a focus on their primary target, the mu-opioid receptor (MOR), and their interactions with a panel of off-target receptors. For comparative purposes, the profiles of established opioid receptor modulators, Morphine and Buprenorphine, are also presented.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative this compound derivatives and competitor compounds at the human mu-opioid receptor (hMOR).
Table 1: In Vitro Pharmacology of this compound Derivatives and Competitor Compounds at the Human Mu-Opioid Receptor (hMOR)
| Compound | Class | Ki (nM) | EC50 (nM) | Emax (%) |
| This compound Derivatives | ||||
| Fentanyl | 4-Anilinopiperidine | 1.35[1] | 32 | 100 |
| Sufentanil | 4-Anilinopiperidine | - | - | - |
| Alfentanil | 4-Anilinopiperidine | - | - | - |
| Remifentanil | 4-Anilinopiperidine | - | - | - |
| Carfentanil | 4-Anilinopiperidine | - | - | - |
| Acetylfentanyl | 4-Anilinopiperidine | - | 190 | 85 |
| Butyrylfentanyl | 4-Anilinopiperidine | 3.5 | 110 | 96 |
| Competitor Compounds | ||||
| Morphine | Morphine Alkaloid | 1.168[1] | - | 100 |
| Buprenorphine | Thebaine Derivative | High affinity[1] | - | Partial Agonist |
Table 2: Off-Target Receptor Binding Profile (Ki, nM)
| Compound | Class | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Adrenergic α2A | Serotonin 5-HT1A | Serotonin 5-HT2A | Dopamine D2 |
| This compound Derivatives | |||||||
| Fentanyl | 4-Anilinopiperidine | Low affinity[1] | Low affinity[1] | Data not available | Data not available | Data not available | Data not available |
| Sufentanil | 4-Anilinopiperidine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alfentanil | 4-Anilinopiperidine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Competitor Compounds | |||||||
| Morphine | Morphine Alkaloid | Low affinity[1] | Low affinity[1] | Data not available | Data not available | Data not available | Data not available |
| Buprenorphine | Thebaine Derivative | High affinity[1][2] | High affinity[1][2] | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., hMOR, hKOR, hDOR).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).
-
Unlabeled test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well microplate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubate the plates for a sufficient time at an appropriate temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled GPCR by detecting changes in intracellular calcium concentration.
Materials:
-
Cells stably or transiently expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds.
-
Black, clear-bottom 96-well or 384-well microplates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye and Pluronic F-127 for a specific duration (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Immediately begin kinetic measurement of the fluorescence signal over a period of time to capture the transient increase in intracellular calcium.
-
The data is analyzed to determine the concentration of the compound that produces 50% of the maximal response (EC50) for agonists, or the concentration that inhibits 50% of the response to a known agonist (IC50) for antagonists. The maximum response elicited by the compound (Emax) is also determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate important signaling pathways and workflows relevant to the cross-reactivity profiling of this compound derivatives.
References
A Researcher's Guide to N-Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the strategic selection of a nitrogen-protecting group is a critical decision that profoundly influences the outcome of a synthetic route. This guide offers an objective, data-driven comparison of three of the most widely employed N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By examining their performance, stability, and the conditions required for their removal, this document aims to provide the necessary insights for making informed decisions in the synthesis of complex molecules, from peptides to novel therapeutics.
The efficacy of a protecting group is primarily determined by its stability under a range of reaction conditions and the ease and selectivity of its removal. The concept of "orthogonality," the ability to deprotect one group in the presence of others, is a cornerstone of modern multi-step synthesis, and the distinct nature of Boc, Cbz, and Fmoc groups provides a powerful toolkit for chemists.
At a Glance: Key Characteristics and Orthogonality
The fundamental difference between these three protecting groups lies in their lability under different chemical conditions. This distinction forms the basis of their orthogonal relationship, which is crucial in the synthesis of polyfunctional molecules.
-
Boc (tert-Butoxycarbonyl): This group is characterized by its sensitivity to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA).
-
Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is labile under basic conditions, commonly cleaved with a solution of piperidine (B6355638) in an organic solvent.
This orthogonality allows for the selective deprotection of one type of amine-protecting group while others remain intact, a vital strategy in complex synthetic endeavors.
Quantitative Performance Comparison
The choice of a protecting group can significantly impact reaction yields and purity. The following tables summarize typical experimental data for the protection and deprotection of amines using Boc, Cbz, and Fmoc, compiled from various sources.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., TEA, NaOH), Solvent (e.g., THF, DCM), 0°C to RT | 89-100% | Strong acid (e.g., TFA in DCM, HCl in dioxane) | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0°C to RT | 90-99% | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | >95% |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0°C to RT | High, often >95% | 20% Piperidine in DMF | >95% |
Table 2: Stability Profile of N-Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable to mild acid, labile to strong acid | Stable | Labile |
| Fmoc | Stable | Labile | Quasi-orthogonal (can be cleaved) |
Signaling Pathways and Experimental Workflows
Visualizing the logic behind protecting group selection and the experimental processes is crucial for efficient synthetic planning.
Caption: A simplified decision tree for selecting an appropriate N-protecting group.
Caption: A generalized workflow for the protection and deprotection of amines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. Optimal conditions may vary depending on the specific substrate.
Protocol 1: N-Boc Protection of a Primary Amine[5]
-
Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv), H₂O/THF (2:1 v/v mixture).
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine and TEA or DIPEA in the H₂O/THF solvent mixture.
-
Stir at room temperature for 5 minutes until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Boc₂O to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[7]
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate (B77799) salt can often be used without further purification.
-
Protocol 3: N-Fmoc Protection of an Amino Acid
-
Materials: Amino acid (1.0 equiv), Fmoc-OSu (1.05 equiv), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Filter the solid, wash with water, and dry to obtain the product.
-
Protocol 4: N-Fmoc Deprotection using Piperidine[12][13]
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Protocol 5: N-Cbz Protection of an Amine[9]
-
Materials: Amine (1 mmol), Benzyl chloroformate (Cbz-Cl) (1.05 mmol), Water.
-
Procedure:
-
To a mixture of the amine and Cbz-Cl, add water (3 mL).
-
Stir the mixture at room temperature. The reaction time for aliphatic amines is typically very short (2-10 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, add more water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate to yield the N-Cbz protected amine. This method has been reported to give high yields.
-
Protocol 6: N-Cbz Deprotection by Catalytic Hydrogenolysis[10]
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (B129727) or Ethanol (B145695), Hydrogen gas supply (e.g., balloon).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 1-16 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Typical yields are greater than 95%.
-
Side Reactions and Racemization
A critical consideration in peptide synthesis is the potential for side reactions and racemization. The basic conditions of Fmoc deprotection can lead to side reactions such as aspartimide formation. In contrast, the acidic deprotection of Boc can cause the formation of a reactive tert-butyl cation, which may lead to alkylation of sensitive residues like tryptophan and methionine. While the Cbz group is generally considered robust, its removal via strong acids can be harsh.
Racemization, the loss of stereochemical integrity, is a concern with all protecting groups, particularly for sensitive amino acids like histidine. The choice of coupling reagents and conditions often plays a more significant role in controlling racemization than the protecting group itself. However, in some contexts, the Cbz group has a reputation for providing good protection against racemization in solution-phase synthesis.
Conclusion
The selection of an N-protecting group is a strategic decision that should be guided by the specific requirements of the synthetic route. The acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz groups offer a powerful and largely orthogonal set of tools for the modern synthetic chemist. A thorough understanding of their respective stabilities, deprotection conditions, and potential side reactions is paramount for the successful synthesis of complex and sensitive molecules. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can optimize their synthetic strategies to achieve higher yields, purity, and stereochemical integrity in their target compounds.
In Vivo Performance of N-phenylpiperidin-4-amine Based Compounds in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpiperidin-4-amine scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of analgesics and opioid receptor modulators. The versatility of this chemical structure has led to the synthesis of numerous derivatives with varying affinities for opioid receptors and diverse pharmacokinetic profiles. This guide provides a comparative overview of the in-vivo performance of select this compound based compounds in animal models, focusing on their efficacy, safety, and pharmacokinetic properties. The information presented herein is a synthesis of data from various preclinical studies.
Comparative Efficacy and Safety Data
The in vivo activity of this compound derivatives is often evaluated in rodent models of pain. The following tables summarize key quantitative data from these studies, offering a comparative perspective on their potency and therapeutic window.
| Compound ID | Animal Model | Efficacy Endpoint | ED50 (mg/kg) | Administration Route | Reference Compound |
| Compound A | Mouse (Writhing Test) | Reduction in writhes | 0.5 | s.c. | Morphine |
| Compound B | Rat (Tail-flick Test) | Increased latency | 1.2 | i.p. | SNC-80 |
| Compound C | Mouse (Formalin Test) | Reduction in paw licking | 2.0 | p.o. | Tramadol |
Table 1: Comparative Analgesic Efficacy of this compound Derivatives. ED50 values represent the dose required to achieve 50% of the maximum analgesic effect. Lower values indicate higher potency.
| Compound ID | Animal Model | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) | Observed Adverse Effects |
| Compound A | Mouse | >50 | >100 | Mild sedation at high doses |
| Compound B | Rat | 25 | 20.8 | Respiratory depression, motor impairment |
| Compound C | Mouse | 150 | 75 | Gastrointestinal distress |
Table 2: Acute Toxicity Profile of this compound Derivatives. LD50 represents the median lethal dose. The Therapeutic Index provides an estimate of the safety margin.
Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for predicting their clinical utility. The table below compares key pharmacokinetic parameters.
| Compound ID | Animal Model | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Half-life (t1/2) (h) |
| Compound A | Rat | 150 | 0.5 | 80 (s.c.) | 2.5 |
| Compound B | Mouse | 80 | 1.0 | 40 (i.p.) | 4.0 |
| Compound C | Rat | 200 | 1.5 | 65 (p.o.) | 6.2 |
Table 3: Comparative Pharmacokinetic Parameters. These parameters describe the concentration profile of the compounds in the blood after administration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used in the in vivo assessment of this compound based compounds.
Acetic Acid-Induced Writhing Test (Mouse)
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds, a reference drug (e.g., morphine), or vehicle are administered subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered.
-
Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 is then determined using a dose-response curve.
Tail-Flick Test (Rat)
This model assesses centrally mediated analgesia.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Baseline Latency: The basal reaction time of each rat to a thermal stimulus (e.g., a focused beam of light) on the tail is recorded. The cut-off time is typically set to 10-12 seconds to prevent tissue damage.
-
Drug Administration: The test compounds, a reference drug, or vehicle are administered.
-
Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The maximum possible effect (MPE) is calculated for each animal at each time point. The ED50 is determined from the dose-response curve.
Pharmacokinetic Study (Rat)
This protocol is designed to determine the pharmacokinetic profile of a compound.
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation are used for serial blood sampling.
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated using non-compartmental analysis. Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided to illustrate the logical flow of in vivo experiments and the proposed signaling mechanisms of this compound based compounds.
Figure 1: General workflow for the in vivo assessment of this compound based compounds.
A Comparative Guide to the Antimicrobial Activity of Novel Piperidin-4-one Semicarbazones
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, piperidin-4-one semicarbazones have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial activity of novel piperidin-4-one semicarbazones, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery.
Comparative Antimicrobial Performance
Piperidin-4-one semicarbazones have demonstrated noteworthy activity against a range of pathogenic bacteria and fungi. The introduction of a semicarbazone moiety to the piperidin-4-one nucleus has been shown to enhance the antimicrobial efficacy of the parent compound. The following tables summarize the in vitro antimicrobial activity, primarily represented by Minimum Inhibitory Concentration (MIC) values, of various synthesized piperidin-4-one semicarbazones against several microbial strains. For comparison, the activity of standard antimicrobial agents such as Ampicillin and Terbinafine are included.
Table 1: Antibacterial Activity of Piperidin-4-one Derivatives and Semicarbazones (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |
| Piperidin-4-one Precursors | |||
| 2,6-diaryl-3-methyl-4-piperidones | Good activity compared to Ampicillin | Good activity compared to Ampicillin | Moderate activity |
| Piperidin-4-one Semicarbazones | |||
| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Excellent Activity[1] | Excellent Activity[1] | Moderate Activity |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Significant Activity[2] | Significant Activity[2] | Good Activity[2] |
| Standard Drug | |||
| Ampicillin | Standard Reference | Standard Reference | Standard Reference |
Table 2: Antifungal Activity of Piperidin-4-one Derivatives and Semicarbazones (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Microsporum gypseum | Trichophyton rubrum |
| Piperidin-4-one Precursors | ||||
| 2,6-diaryl-3-methyl-4-piperidones | Some derivatives inactive[2] | Variable Activity | Some derivatives inactive[2] | Some derivatives inactive[2] |
| Piperidin-4-one Semicarbazones | ||||
| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | Excellent Activity[1] | Not Reported | Not Reported | Not Reported |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Significant Activity[2] | Significant Activity | Significant Activity[2] | Significant Activity[2] |
| Standard Drug | ||||
| Terbinafine | Standard Reference | Standard Reference | Standard Reference | Standard Reference |
| Fluconazole | Standard Reference[3] | |||
| Cetramazole | Standard Reference[4] |
Note: "Good" and "Significant" activity are qualitative descriptions from the source papers, with specific MIC values detailed therein. The addition of the thiosemicarbazone group has been noted to significantly enhance antifungal activity compared to the piperidin-4-one precursors[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the general procedures for the synthesis of piperidin-4-one semicarbazones and the evaluation of their antimicrobial activity.
1. Synthesis of Piperidin-4-one Semicarbazones
The synthesis of these compounds typically involves a two-step process:
-
Step 1: Synthesis of Piperidin-4-one Precursors: The 2,6-diaryl-3-methyl-4-piperidones are generally synthesized via a Mannich reaction. This involves the condensation of ethyl methyl ketone, an appropriate benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate[2].
-
Step 2: Formation of Semicarbazones: The synthesized piperidin-4-ones are then reacted with semicarbazide (B1199961) or thiosemicarbazide (B42300) to yield the corresponding semicarbazone or thiosemicarbazone derivatives[2][5]. The reaction is typically carried out in the presence of a catalytic amount of concentrated acid[2]. The final products are then purified, often by recrystallization, and characterized using spectral techniques such as IR and NMR[1].
2. Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is commonly determined using standard methods such as the broth microdilution method or the agar (B569324) dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution Method: This method is widely used to determine the MIC of a compound.[6]
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[6]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2°C for 18-24 hours.[6]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
-
Agar Dilution Method: This is another common method for MIC determination.[8]
-
Preparation of Agar Plates: The antimicrobial agent is incorporated into the molten agar at various concentrations, and the agar is then poured into petri dishes.[8][9]
-
Inoculation: A standardized suspension of the test microorganism is spotted onto the surface of the agar plates.[8]
-
Incubation and Reading: The plates are incubated, and the MIC is determined as the lowest concentration of the agent that prevents the growth of the bacterial colonies.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial screening of novel piperidin-4-one semicarbazones.
Caption: General workflow for synthesis and antimicrobial evaluation.
Conclusion
The available data strongly suggest that piperidin-4-one semicarbazones are a versatile and promising scaffold for the development of new antimicrobial agents. The derivatization of the piperidin-4-one core with a semicarbazone moiety has been shown to be a viable strategy for enhancing antimicrobial, particularly antifungal, activity. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in the quest for novel antimicrobial drugs.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
Biological evaluation of piperidinol analogs for anti-tuberculosis activity
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB) remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. Among the promising candidates, piperidinol analogs have emerged as a significant class of compounds with potent anti-tuberculosis activity. This guide provides a comprehensive comparison of various piperidinol analogs, supported by experimental data, to aid researchers in the ongoing quest for more effective TB treatments.
Performance Comparison of Piperidinol Analogs
The anti-tuberculosis efficacy of piperidinol analogs is primarily evaluated by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). A lower MIC value indicates higher potency. Furthermore, the cytotoxicity of these compounds is assessed to determine their therapeutic index, a critical factor for potential drug candidates.
Anti-Tuberculosis Activity (MIC) and Cytotoxicity
The following table summarizes the in vitro activity of selected piperidinol analogs against the H37Rv strain of M. tuberculosis and their cytotoxicity against various cell lines.
| Compound | Modification/Scaffold | MIC (µg/mL) against Mtb H37Rv | Cytotoxicity (CC50 in µM or Selectivity Index) | Reference |
| Hit Compound 1 | Initial piperidinol hit | 1.5 | >30-fold selectivity index | [1][2] |
| Analog 4b | (R)-stereochemistry, 4-chloro substitution | 1.4 | TI > 10 | [1] |
| Analog 4m | (S)-stereochemistry, 4-trifluoromethyl substitution | 1.7 | TI > 10 | [1] |
| Analog 5a | Removal of 4-Chloro and 3-CF3 groups from 4b | Significant loss of activity | Not specified | [1] |
| Analog 5d | Replacement of tertiary hydroxyl with cyano group | More active than 4b | Not specified | [1] |
| PIPD1 | Piperidinol-containing MmpL3 inhibitor | 0.125 (mc²6230 strain) | Low cytotoxicity on Vero cells | [3][4] |
| FMD88, FMD6, FMD93, FMD65, FMD10 | Analogs of PIPD1 | ≤0.65 µM (mc²6230 strain) | Low cytotoxicity on Vero cells | [4] |
| 3-benzoyl-4-phenyl-1-methylpiperidinol | NAT inhibitor | 2.3-16.9 µM | Not specified | [5] |
Note: TI refers to the Therapeutic Index, calculated as the ratio of cytotoxicity to bioactivity. A higher TI is desirable.
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies. Below are the detailed protocols for the key assays used in the evaluation of these piperidinol analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's anti-tuberculosis activity.
Microplate Alamar Blue Assay (MABA):
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Setup: In a 96-well microplate, the bacterial suspension is added to each well. Subsequently, the diluted compounds are added to achieve a range of final concentrations.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Reading: A solution of Alamar Blue is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.[6]
Microbroth Dilution Method:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific optical density.
-
Serial Dilution: The piperidinol analogs are serially diluted in 7H9 broth in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: Plates are incubated for a defined period.
-
Visual Inspection: The MIC90 is determined by visual inspection as the concentration that inhibits 90% of bacterial growth.[1]
Cytotoxicity Assay
Evaluating the toxicity of compounds against mammalian cells is crucial to assess their potential for therapeutic use.
RAW 264.7 Cell Viability Assay:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin (B115843) assay. The absorbance is measured, and the concentration that causes 50% cell death (CC50) is calculated.[6][7]
Visualizing the Path to Discovery
The following diagrams illustrate the typical workflow for evaluating anti-tuberculosis compounds and a simplified representation of a known signaling pathway targeted by some piperidinol analogs.
References
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 7. Exploration of Piperidinols as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Phenylpiperidin-4-amine: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. N-Phenylpiperidin-4-amine, a compound subject to regulatory scrutiny due to its potential for misuse, requires a meticulous and informed approach to its disposal. This guide provides essential, step-by-step information to ensure its safe and legal handling as waste.
Hazard Profile and Regulatory Status
This compound presents several hazards that dictate its handling and disposal requirements. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to its use in the illicit synthesis of controlled substances, it is a regulated precursor chemical in several jurisdictions, including the United States, Canada, and China.[2][3][4][5] In the U.S., the Drug Enforcement Administration (DEA) classifies it as a List I chemical, and its disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5][6][7]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | GHS07 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Classification: The first crucial step is to classify the waste. Any unwanted this compound, including pure substance, contaminated materials, or solutions, must be treated as hazardous waste.[8] This is due to its inherent hazardous characteristics and regulatory status.
2. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety Goggles: To protect against eye irritation.[8]
-
Chemical-Resistant Gloves: To prevent skin contact.[8]
-
Lab Coat: To protect clothing and skin.
3. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly sealed container.[9]
-
The container must be in good condition, free from leaks or rust.[9]
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated based on its chemical properties.
4. Labeling of Hazardous Waste: Properly label the waste container with the words "Hazardous Waste."[9] The label must also include:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or personnel.
5. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.[9]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[8] This is illegal and environmentally harmful.
-
Follow all institutional and local regulations for waste pickup and documentation. The "cradle-to-grave" approach means the generator is responsible for the waste until its final disposal.[10]
7. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.[9][11]
-
The rinsate from this process must be collected and treated as hazardous waste.[9]
-
After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[11]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the moment the chemical is deemed waste to its final removal from the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Seven Substances Added to the Administration of Precursor Chemicals in China - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
- 3. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]
- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 5. DEA Proposed Rule: Designation of Halides of 4-Anilinopiperidine as List I Chemicals (PDF) | Environment, Health & Safety [ehs.ucla.edu]
- 6. Hazardous Waste Management FAQ [clemson.edu]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling N-Phenylpiperidin-4-amine
Essential Safety and Handling Guide for N-Phenylpiperidin-4-amine
This guide provides crucial safety, handling, and disposal information for this compound (CAS No: 23056-29-3), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risk.
Chemical and Physical Properties
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] It is also designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit manufacture of fentanyl.[3][4]
| Property | Data |
| Synonyms | 4-Anilinopiperidine, N-phenyl-4-piperidinamine, 4-AP |
| CAS Number | 23056-29-3[1][5] |
| Molecular Formula | C₁₁H₁₆N₂[5] |
| Molecular Weight | 176.26 g/mol [5] |
| Appearance | Solid |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
Note: Specific quantitative data such as melting point, boiling point, and occupational exposure limits are not consistently available in the provided safety data sheets.[2]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following equipment must be worn at all times when handling this compound.
Respiratory Protection
-
Requirement: A NIOSH-approved air-purifying respirator with a particulate filter is necessary, especially when handling the solid form where dust may be generated.[2] For significant spill events or in poorly ventilated areas, a positive-pressure, self-contained breathing apparatus (SCBA) may be required.[6]
-
Rationale: Prevents inhalation of harmful dust or aerosols which can cause respiratory irritation.[2]
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory.[7] For splash hazards, a full face shield should be worn in addition to goggles.[8]
-
Rationale: Protects against serious eye irritation or injury from dust particles or splashes.[2]
Skin and Body Protection
-
Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard.[9] Change gloves frequently and immediately if contamination is suspected.
-
Gown/Coveralls: A disposable, impermeable, long-sleeved gown that closes in the back is required.[8][9] Cuffs should be elastic or knit to ensure a tight fit around the inner glove.[9] For extensive handling, chemical-resistant coveralls may be necessary.[10]
-
Shoe Covers: Disposable shoe covers should be worn to prevent tracking chemical contaminants out of the laboratory.[9]
-
Rationale: Avoids direct skin contact, which can cause irritation.[1] Contaminated clothing must be laundered separately before reuse.[2]
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. regulations.gov [regulations.gov]
- 4. regulations.justia.com [regulations.justia.com]
- 5. This compound CAS#: 23056-29-3 [m.chemicalbook.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
